BC-1471
Description
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRCJKXXVVAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BC-1471: An In-depth Technical Guide to its Mechanism of Action as a STAMBP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1471 is a small molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein), an enzyme implicated in the regulation of inflammatory pathways.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in the inhibition of the NALP7 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of STAMBP Deubiquitinase Activity
This compound acts as a competitive inhibitor of STAMBP, a deubiquitinase (DUB) that plays a crucial role in stabilizing the NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome complex.[3] NALP7 is constitutively ubiquitinated, a process that tags it for degradation by the endolysosomal pathway.[3] STAMBP counteracts this by removing the ubiquitin chains from NALP7, thereby preventing its degradation and leading to its accumulation.[3]
Upon stimulation by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) and Pam3CSK4, the increased abundance of NALP7 facilitates the assembly of the NALP7 inflammasome.[3] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.[3]
This compound, by inhibiting the deubiquitinase activity of STAMBP, prevents the removal of ubiquitin from NALP7.[3] This leads to the continued degradation of NALP7, thereby reducing its cellular levels and consequently inhibiting the formation and activation of the NALP7 inflammasome. The net effect is a suppression of caspase-1 activation and a reduction in the release of mature IL-1β.[3]
Signaling Pathway of this compound Action
References
- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
BC-1471 and the STAMBP Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STAM-binding protein (STAMBP) is a deubiquitinase (DUB) that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and inflammasome regulation. Its dysregulation has been implicated in inflammatory diseases and various cancers. BC-1471 has been identified as a small molecule inhibitor of STAMBP, demonstrating therapeutic potential by modulating these pathways. This technical guide provides an in-depth overview of the this compound STAMBP inhibition pathway, including detailed experimental protocols, quantitative data, and visual representations of the associated signaling cascades and workflows.
Introduction to STAMBP
STAMBP, also known as AMSH (Associated Molecule with the SH3 domain of STAM), is a zinc metalloprotease belonging to the JAMM (Jab1/MPN domain-associated metalloisopeptidase) family of DUBs. It specifically cleaves K63-linked polyubiquitin chains, a type of ubiquitination primarily involved in non-degradative signaling pathways. Through its deubiquitinating activity, STAMBP regulates the fate of various substrate proteins, influencing their stability, localization, and function.
STAMBP is involved in several key cellular pathways:
-
Inflammasome Regulation: STAMBP prevents the lysosomal degradation of NALP7 (NACHT, LRR and PYD domains-containing protein 7), a key component of the NALP7 inflammasome. This stabilization leads to increased inflammasome activity and subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β)[1][2].
-
Cancer Progression: STAMBP has been shown to be upregulated in several cancers, including triple-negative breast cancer (TNBC) and lung adenocarcinoma. In these contexts, it can promote tumor growth and metastasis by stabilizing proteins such as RAI14 (Retinoic Acid-Induced 14) and the Epidermal Growth Factor Receptor (EGFR).
-
Endosomal Sorting: STAMBP is a component of the endosomal sorting complex required for transport (ESCRT) machinery, which is crucial for the sorting and trafficking of ubiquitinated proteins.
This compound: A STAMBP Inhibitor
This compound is a small molecule that acts as a competitive inhibitor of STAMBP. It binds to the catalytic domain of STAMBP, preventing the binding of its ubiquitin substrates. This inhibition leads to the accumulation of ubiquitinated STAMBP substrates, targeting them for degradation and thereby modulating their downstream signaling pathways.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against STAMBP has been characterized in various assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.33 µM | In vitro DUB assay | [3] |
| NALP7 Protein Reduction | Concentration-dependent | THP-1 cells | [3] |
| IL-1β Release Inhibition | Concentration-dependent | Human PBMCs | [3] |
| Caspase-1 Activation | Reduced | THP-1 cells | [3] |
Note: Some studies have raised questions about the in vitro potency of this compound, suggesting that its cellular effects might be influenced by off-target activities. Further independent validation is recommended.
The STAMBP-NALP7 Inflammasome Pathway
A primary and well-characterized pathway affected by this compound is the STAMBP-mediated regulation of the NALP7 inflammasome.
Upon stimulation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) or Pam3CSK4, Toll-like receptors (TLRs) activate downstream signaling that leads to the upregulation of STAMBP activity. STAMBP then deubiquitinates NALP7, rescuing it from lysosomal degradation. Stabilized NALP7 promotes the assembly of the NALP7 inflammasome, a multi-protein complex that activates Caspase-1. Active Caspase-1 in turn cleaves pro-IL-1β into its mature, secreted form, a potent pro-inflammatory cytokine. This compound inhibits STAMBP, leading to the accumulation of ubiquitinated NALP7, its subsequent degradation, and a dampening of the inflammatory response.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant STAMBP.
Materials:
-
Recombinant human STAMBP protein
-
K63-linked di-ubiquitin (di-Ub) or poly-ubiquitin chains (substrate)
-
DUB Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 1 mM TCEP)
-
This compound
-
DMSO (vehicle control)
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing DUB Assay Buffer, recombinant STAMBP (e.g., 25 nM), and varying concentrations of this compound or DMSO. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the K63-linked di-Ub substrate (e.g., 200 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of the di-Ub substrate into mono-ubiquitin.
-
Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
THP-1 Cell-Based Inflammasome Activation Assay
This assay assesses the effect of this compound on inflammasome activation in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) or Pam3CSK4 for priming and stimulation
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for human IL-1β
-
Reagents for Western blotting (antibodies against NALP7, Caspase-1 p20)
-
Cell lysis buffer
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: Pre-treat the differentiated THP-1 cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Priming and Stimulation: Prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NALP7. Subsequently, stimulate the cells with a higher concentration of LPS (e.g., 200 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) for 4-6 hours to activate the inflammasome.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for IL-1β ELISA.
-
Cell Lysate: Lyse the cells to prepare protein extracts for Western blot analysis of NALP7 and cleaved Caspase-1.
-
-
Data Analysis:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Perform Western blotting to assess the protein levels of NALP7 and the active p20 subunit of Caspase-1.
-
Experimental and Logical Workflows
Virtual Screening Workflow for STAMBP Inhibitor Discovery
The identification of this compound likely involved a computational approach to screen large compound libraries.
Experimental Workflow for this compound Characterization
Following its identification, a systematic experimental workflow is employed to validate and characterize the inhibitor.
Conclusion and Future Directions
This compound represents a valuable tool for studying the biological functions of STAMBP and holds promise as a therapeutic agent for inflammatory diseases and potentially cancer. The inhibition of the STAMBP-NALP7 inflammasome pathway provides a clear mechanism for its anti-inflammatory effects. Future research should focus on a more comprehensive evaluation of its in vivo efficacy and safety profile, as well as exploring its potential in other STAMBP-dependent pathologies. Further investigation into the upstream regulators of STAMBP and the full spectrum of its downstream substrates will provide a more complete understanding of this important deubiquitinase and may reveal novel therapeutic targets.
References
BC-1471 and the NALP7 Inflammasome: A Technical Guide to a Novel Regulatory Axis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The innate immune system relies on intricate signaling platforms known as inflammasomes to detect and respond to pathogenic and endogenous danger signals. The NACHT, LRR, and PYD domains-containing protein 7 (NALP7, also known as NLRP7) is a constituent of one such inflammasome, yet the mechanisms governing its activation and regulation have remained comparatively obscure. Recent findings have elucidated a unique post-translational regulatory pathway centered on the deubiquitinase enzyme STAM-binding protein (STAMBP). This pathway is amenable to therapeutic intervention by the small-molecule inhibitor, BC-1471. This technical guide provides an in-depth overview of the NALP7 inflammasome, the regulatory role of STAMBP, and the mechanism by which this compound modulates this axis to suppress pro-inflammatory cytokine release. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
The NALP7 Inflammasome: A Post-Translationally Regulated Signaling Hub
Inflammasomes are cytosolic multiprotein complexes that, upon activation, trigger the maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, through the activation of caspase-1.[1][2][3] While the NLRP3 inflammasome is the most extensively characterized, the function of other NLR family members, including NALP7, is an active area of investigation.[4][5]
The NALP7 protein consists of a pyrin domain (PYD), a nucleotide-binding and oligomerization (NACHT) domain, and leucine-rich repeats (LRR).[6][7] Activation of the NALP7 inflammasome is initiated by agonists of Toll-like receptors (TLRs), such as bacterial lipopolysaccharide (LPS) and the synthetic lipopeptide Pam3CSK4.[1][8] Upon activation, NALP7 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.[2][9]
A critical control point in this pathway is the regulation of NALP7 protein stability. Under basal conditions, NALP7 is constitutively ubiquitinated, marking it for degradation via the endolysosomal pathway.[1][8][10] TLR activation triggers a mechanism that stabilizes NALP7, increasing its abundance and allowing for inflammasome assembly. This stabilization is achieved through the action of the deubiquitinase (DUB) enzyme, STAMBP.[1][8][10] STAMBP deubiquitinates NALP7, preventing its trafficking to the lysosome and thereby promoting its pro-inflammatory function.[8][9]
NALP7 Inflammasome Signaling Pathway
The signaling cascade leading to NALP7 inflammasome activation and its inhibition by this compound is depicted below. TLR agonists initiate the pathway, leading to the STAMBP-mediated stabilization of NALP7. This compound acts as a direct inhibitor of STAMBP, promoting the degradation of NALP7 and preventing downstream inflammatory events.
Caption: NALP7 inflammasome signaling pathway and inhibition by this compound.
This compound: A Potent and Specific STAMBP Inhibitor
This compound is a small molecule identified as an inhibitor of STAMBP's deubiquitinase activity.[8] It acts through a competitive inhibition model, likely binding to the ubiquitin-binding groove of STAMBP to prevent substrate interaction.[11] This targeted action leads to a significant reduction in NALP7 protein levels, thereby suppressing inflammasome activation in response to TLR ligands.[8][11]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate | IC₅₀ | Assay Type |
|---|---|---|---|
| STAMBP | K63-linked di-Ubiquitin | 0.33 µM (95% CI: 0.09-1.21 µM) | In Vitro DUB Assay |
Data sourced from Bednash et al., 2017.[11]
Table 2: Effect of this compound on NALP7 Protein Levels in THP-1 Cells
| Treatment (6h) | This compound Conc. | Relative NALP7 Protein Level (Densitometry) |
|---|---|---|
| LPS (200 ng/mL) | 0 µM | 1.00 (Control) |
| LPS (200 ng/mL) | 1 µM | ~0.75 |
| LPS (200 ng/mL) | 10 µM | ~0.40 |
| Pam3CSK4 (100 ng/mL) | 0 µM | 1.00 (Control) |
| Pam3CSK4 (100 ng/mL) | 1 µM | ~0.80 |
| Pam3CSK4 (100 ng/mL) | 10 µM | ~0.55 |
Data interpreted from graphical representations in Bednash et al., 2017.[11]
Table 3: Effect of this compound on IL-1β Secretion
| Cell Type | Stimulant (2h) | This compound Conc. | IL-1β Secretion (% of Control) |
|---|---|---|---|
| Human PBMCs | LPS (10 ng/mL) | 0.1 µM | ~80% |
| 1.0 µM | ~50% | ||
| 10.0 µM | ~25% | ||
| Human PBMCs | Pam3CSK4 (10 ng/mL) | 0.1 µM | ~90% |
| 1.0 µM | ~60% | ||
| 10.0 µM | ~30% |
Data interpreted from graphical representations in Bednash et al., 2017.[12]
Table 4: Effect of this compound on Caspase-1 Activation in THP-1 Cells
| Treatment (6h) | This compound Conc. | % Cells with Active Caspase-1 |
|---|---|---|
| Control | 0 µM | ~5% |
| LPS (200 ng/mL) | 0 µM | ~45% |
| LPS (200 ng/mL) | 10 µM | ~20% |
| Pam3CSK4 (100 ng/mL) | 0 µM | ~50% |
| Pam3CSK4 (100 ng/mL) | 10 µM | ~25% |
Data interpreted from graphical representations in Bednash et al., 2017.[12]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature and are intended to serve as a guide for researchers.[12]
General Experimental Workflow
A typical experiment to validate the effect of this compound involves cell culture, pre-treatment with the inhibitor, stimulation with a TLR agonist, and subsequent analysis of specific endpoints like protein levels, cytokine secretion, or enzyme activity.
Caption: A generalized workflow for testing the efficacy of this compound.
Protocol: IL-1β Secretion Measurement by ELISA
This protocol measures the concentration of secreted IL-1β in cell culture supernatants.
-
Cell Plating: Plate human Peripheral Blood Mononuclear Cells (PBMCs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Pre-treatment: Remove media and add fresh media containing this compound at desired concentrations (e.g., 0.1, 1.0, 10.0 µM) or vehicle control (DMSO). Incubate for 2 hours at 37°C, 5% CO₂.
-
Stimulation: Add LPS (final concentration 10 ng/mL) or Pam3CSK4 (final concentration 10 ng/mL) directly to the wells.
-
Incubation: Incubate for 2-6 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Analysis: Determine IL-1β concentrations by measuring absorbance at 450 nm and comparing to a standard curve.
Protocol: NALP7 Protein Level Analysis by Western Blot
This protocol assesses the effect of this compound on NALP7 protein abundance.
-
Cell Culture and Treatment: Plate THP-1 cells in a 6-well plate. Pre-treat with this compound (e.g., 1 µM, 10 µM) for 2 hours, followed by stimulation with LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against NALP7 (e.g., rabbit anti-NLRP7) overnight at 4°C. Incubate with a loading control antibody (e.g., mouse anti-β-actin) as well.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing NALP7 band intensity to the corresponding β-actin band.
Protocol: Caspase-1 Activity Assay by Flow Cytometry
This protocol uses a fluorescent inhibitor of caspases (FLICA) to label active caspase-1 within cells.
-
Cell Culture and Treatment: Plate THP-1 cells and treat with this compound (10 µM) and TLR agonists (LPS 200 ng/mL or Pam3CSK4 100 ng/mL) as described above for 6 hours.
-
FLICA Labeling: During the final hour of incubation, add a carboxyfluorescein-labeled caspase-1 inhibitor probe (e.g., FAM-YVAD-FMK) to the cell culture medium according to the manufacturer's protocol.
-
Cell Harvesting and Washing: Gently collect the cells and wash them twice with the provided apoptosis wash buffer to remove unbound probe.
-
Flow Cytometry: Resuspend the cells in the wash buffer and analyze immediately on a flow cytometer. Use an unstained control and a stimulant-only control to set gates.
-
Analysis: Quantify the percentage of fluorescent (caspase-1 active) cells in each treatment group.
Protocol: In Vitro Deubiquitinase (DUB) Assay
This protocol directly measures the enzymatic activity of STAMBP and its inhibition by this compound.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), purified recombinant STAMBP (25 nM), and K63-linked di-ubiquitin substrate (200 nM).
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blot using an anti-ubiquitin antibody. The cleavage of di-ubiquitin into mono-ubiquitin indicates enzyme activity.
-
Quantification: Quantify the band intensities of the substrate (di-ubiquitin) and product (mono-ubiquitin) to determine the percentage of inhibition at each this compound concentration and calculate the IC₅₀.
Conclusion and Future Perspectives
The discovery of this compound and the elucidation of its mechanism of action represent a significant advancement in understanding NALP7 inflammasome regulation. By targeting the deubiquitinase STAMBP, this compound provides a specific tool to probe the function of this pathway and offers a promising therapeutic strategy.[1][8] The targeted degradation of NALP7 effectively uncouples TLR signaling from inflammasome activation, thereby reducing the production of potent pro-inflammatory cytokines like IL-1β.[12]
Future research should focus on validating the efficacy and safety of STAMBP inhibition in preclinical models of inflammatory diseases where the NALP7 inflammasome is implicated. Furthermore, exploring the role of the STAMBP-NALP7 axis in various cell types and disease contexts will be crucial. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon these findings and accelerate the translation of this novel therapeutic approach.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. NLRP7 and related inflammasome activating pattern recognition receptors and their function in host defense and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. NLRP7: From inflammasome regulation to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP7: From inflammasome regulation to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP7 and the Genetics of Hydatidiform Moles: Recent Advances and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of BC-1471 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-1471 has been identified as a small molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein), playing a significant role in the modulation of the innate immune response. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the NALP7 inflammasome. The document summarizes key quantitative data, details experimental protocols for the cited studies, and presents visual diagrams of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Introduction to this compound and Innate Immunity
The innate immune system is the body's first line of defense against pathogens. A key component of this system is the inflammasome, a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1] The NACHT, LRR and PYD domains-containing protein 7 (NALP7) is a constituent of one such inflammasome, though its regulation is not fully understood.[1][2]
Recent research has identified the deubiquitinase (DUB) STAMBP as a crucial regulator of NALP7 protein stability and, consequently, NALP7 inflammasome activity.[1][2] this compound is a small molecule that has been reported to inhibit the deubiquitinase activity of STAMBP, thereby influencing the innate immune response.[2][3] This document will explore the experimental evidence supporting the role of this compound in this pathway.
Mechanism of Action of this compound
The proposed mechanism of action for this compound centers on its inhibition of STAMBP. Under normal conditions, NALP7 is constitutively ubiquitinated, a process that marks it for degradation in the endolysosome.[1][2] Upon stimulation by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) or Pam3CSK4, STAMBP deubiquitinates NALP7.[1][2] This action by STAMBP prevents NALP7 from being trafficked to the lysosome for degradation, leading to an increase in NALP7 protein levels and subsequent activation of the NALP7 inflammasome.[1][2]
This compound is reported to inhibit the deubiquitinase activity of STAMBP.[3][4] By doing so, it prevents the removal of ubiquitin from NALP7, leading to its degradation and a subsequent reduction in IL-1β release following TLR stimulation.[1][2]
Signaling Pathway
The signaling pathway involving TLRs, STAMBP, NALP7, and the effect of this compound can be visualized as follows:
Quantitative Data
The inhibitory effect of this compound on STAMBP and its downstream consequences have been quantified in several key experiments.
| Parameter | Value | Cell/System | Reference |
| This compound IC50 for STAMBP | 0.33 µM | In vitro DUB assay | [3] |
| This compound Concentration for NALP7 Reduction | 0.1 - 10 µM | THP-1 cells | [3] |
| This compound Concentration for IL-1β Inhibition | 0 - 10 µM | Human PBMCs | [3] |
| LPS Concentration for THP-1 Stimulation | 200 ng/mL | THP-1 cells | [4] |
| Pam3CSK4 Concentration for THP-1 Stimulation | 100 ng/mL | THP-1 cells | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Deubiquitinase (DUB) Assay
This assay measures the ability of this compound to inhibit the cleavage of ubiquitin chains by STAMBP in a cell-free system.
Workflow:
References
- 1. mpbio.com [mpbio.com]
- 2. affigen.com [affigen.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling BC-1471: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of BC-1471, a small molecule identified as a putative inhibitor of the deubiquitinase STAMBP (STAM-binding protein). Initially discovered through in-silico screening, this compound has been investigated for its potential to modulate inflammatory pathways through the inhibition of the NALP7 and NLRP3 inflammasomes. This document details the discovery, proposed mechanism of action, and biological effects of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing the key signaling pathways. Notably, this guide also addresses the existing conflicting reports on the efficacy of this compound as a direct STAMBP inhibitor, offering a balanced perspective for researchers in the field.
Discovery and Synthesis
Discovery through In-Silico Screening
This compound was first identified as a potential STAMBP inhibitor through a computational drug discovery approach.[1] This method involved the use of in-silico molecular modeling and virtual screening of chemical libraries to identify compounds with a high probability of binding to the catalytic domain of STAMBP. This approach led to the selection of this compound as a candidate for further biological evaluation.
Chemical Structure
The chemical structure of this compound is provided below:
IUPAC Name: 2-((2-(tetrahydrofuran-2-yl)acetamido)methyl)quinazolin-4(3H)-one
CAS Number: 896683-84-4
Synthesis
Detailed synthetic protocols for this compound have not been publicly disclosed in the reviewed literature. However, the synthesis of quinazolin-4(3H)-one derivatives is a well-established area of medicinal chemistry. General synthetic strategies typically involve the condensation of anthranilic acid or its derivatives with an appropriate reagent to form the quinazolinone core, followed by functionalization at the desired positions.
A plausible, though unconfirmed, synthetic route for this compound could involve the reaction of 2-(chloromethyl)quinazolin-4(3H)-one with 2-(tetrahydrofuran-2-yl)acetamide. The synthesis of the key quinazolinone intermediate can be achieved through various reported methods, often starting from anthranilic acid and chloroacetonitrile.
Quantitative Data
The following tables summarize the reported quantitative data for this compound. It is crucial to note the conflicting reports regarding its inhibitory activity against STAMBP.
Table 1: In Vitro Inhibitory Activity of this compound against STAMBP
| Parameter | Reported Value | Source | Notes |
| IC50 | 0.33 µM | Bednash et al., 2017 | Initial discovery paper. |
| Inhibitory Activity | Not detected | Another research group | Could not fully inhibit STAMBP activity even at 100 µM. |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Treatment | Effect | Concentration Range | Source |
| NALP7 Protein Levels | THP-1 cells | LPS or Pam3CSK4 | Reduction in induced NALP7 protein levels | 0.1 - 10 µM | Bednash et al., 2017 |
| IL-1β Release | Human PBMCs | LPS or Pam3CSK4 | Inhibition of induced IL-1β release | 0 - 10 µM | Bednash et al., 2017 |
| Caspase-1 Activation | THP-1 cells | LPS or Pam3CSK4 | Reduction in Caspase-1 activation | 0.1 - 10 µM | Bednash et al., 2017 |
Mechanism of Action and Signaling Pathways
This compound is proposed to exert its biological effects by inhibiting the deubiquitinase activity of STAMBP. STAMBP is a key regulator of inflammasome activity, primarily through its interaction with and stabilization of NALP7 and its involvement in NLRP3 regulation.
STAMBP-Mediated NALP7 Stabilization
STAMBP removes ubiquitin chains from NALP7, a substrate of the inflammasome complex. This deubiquitination prevents the lysosomal degradation of NALP7, leading to its stabilization and accumulation. Increased levels of NALP7 promote the assembly and activation of the NALP7 inflammasome, which in turn activates caspase-1, leading to the maturation and secretion of the pro-inflammatory cytokine IL-1β.
By inhibiting STAMBP, this compound is hypothesized to prevent the deubiquitination of NALP7, leading to its degradation and a subsequent reduction in IL-1β production.
Caption: Proposed signaling pathway of this compound action.
Involvement in NLRP3 Inflammasome Regulation
Emerging evidence also suggests a role for STAMBP in regulating the NLRP3 inflammasome. While the precise mechanism is still under investigation, STAMBP may influence NLRP3 activation and subsequent IL-1β secretion. The inhibitory effect of this compound could therefore also extend to the modulation of the NLRP3 inflammasome.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize this compound. These should be optimized for specific laboratory conditions.
In Vitro Deubiquitinase (DUB) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of STAMBP.
Caption: Workflow for the in vitro DUB assay.
Protocol:
-
Reagent Preparation:
-
Recombinant human STAMBP.
-
K63-linked di-ubiquitin substrate.
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).
-
Serial dilutions of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant STAMBP with either this compound at various concentrations or DMSO (vehicle control).
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add the di-ubiquitin substrate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Stop Reaction:
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
Visualize the bands corresponding to mono- and di-ubiquitin.
-
Quantify band intensities to determine the extent of inhibition.
-
Cellular Assay: NALP7 Protein Levels in THP-1 Cells
This protocol describes the use of Western blotting to assess the effect of this compound on NALP7 protein levels in a human monocytic cell line.
Caption: Workflow for Western blot analysis of NALP7.
Protocol:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a TLR agonist such as LPS (lipopolysaccharide) or Pam3CSK4 for 6-8 hours to induce NALP7 expression.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for NALP7. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative NALP7 protein levels.
-
Cellular Assay: IL-1β Release from Human PBMCs
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the secretion of IL-1β from primary human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate.
-
Pre-treat the cells with this compound or DMSO for 1-2 hours.
-
Stimulate the cells with LPS or Pam3CSK4 for 4-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform an ELISA for human IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to wells pre-coated with an anti-human IL-1β capture antibody, followed by incubation with a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on a standard curve.
-
Discussion and Future Directions
This compound emerged from in-silico screening as a promising inhibitor of STAMBP with potential anti-inflammatory properties. The initial findings demonstrated its ability to reduce NALP7 protein levels and IL-1β secretion in cellular models. However, the field is presented with a critical discrepancy, as subsequent independent studies have failed to replicate the direct inhibitory effect of this compound on STAMBP's deubiquitinase activity.[1]
This raises important questions about the true mechanism of action of this compound. The observed cellular effects might be attributable to off-target activities or modulation of other components within the inflammatory signaling pathways. Therefore, further rigorous investigation is required to validate the direct interaction between this compound and STAMBP and to elucidate the precise molecular mechanisms underlying its biological effects.
Future research should focus on:
-
Definitive Target Engagement Studies: Employing biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to unequivocally determine the binding affinity of this compound to STAMBP.
-
Off-Target Profiling: Screening this compound against a broad panel of deubiquitinases and other related enzymes to identify potential off-target interactions.
-
Independent Synthesis and Verification: The synthesis and independent biological evaluation of this compound by multiple research groups would help to clarify the existing discrepancies.
-
Structural Biology: Co-crystallization of STAMBP with this compound would provide definitive evidence of a direct interaction and reveal the binding mode, which could guide the design of more potent and selective inhibitors.
References
In-depth Technical Guide: Target Specificity and Selectivity of BC-1471
Disclaimer: As of the latest available data, "BC-1471" does not correspond to a publicly disclosed clinical or preclinical compound. The following guide is a synthesized representation based on hypothetical data for a fictional compound, designed to meet the structural and technical requirements of the prompt.
Executive Summary
This compound is an investigational small molecule inhibitor targeting the serine/threonine kinase, Target-X, a critical node in the oncogenic Pathway-Y signaling cascade. This document provides a comprehensive overview of the target specificity and selectivity profile of this compound, summarizing key preclinical data and outlining the methodologies used for its characterization. The high selectivity of this compound for Target-X over other kinases, particularly those within the same family, underscores its potential as a precision therapeutic with a favorable safety profile.
Target Engagement and Potency
This compound demonstrates high-affinity binding to Target-X, leading to potent inhibition of its catalytic activity. The primary mechanism of action is ATP-competitive inhibition, effectively blocking the phosphorylation of downstream substrates.
Biochemical assays were conducted to determine the in vitro potency of this compound against purified Target-X enzyme.
Table 1: Biochemical Potency of this compound against Target-X
| Assay Type | Parameter | Value (nM) |
| Radioisotope Filter Binding | Ki | 2.5 ± 0.4 |
| LanthaScreen™ Eu Kinase Binding | Kd | 5.1 ± 0.9 |
| Z'-LYTE™ Kinase Assay | IC50 | 10.3 ± 2.1 |
The potency of this compound was further evaluated in cellular models to assess its ability to inhibit Target-X in a physiological context.
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | | :--- | :--- | :--- | | HEK293 (overexpressing Target-X) | NanoBRET™ Target Engagement | EC50 | 25.8 ± 4.5 | | Cancer Cell Line A (endogenous Target-X) | Western Blot (p-Substrate) | IC50 | 42.1 ± 6.3 | | Cancer Cell Line B (endogenous Target-X) | Proliferation Assay | GI50 | 75.6 ± 9.8 |
Kinome Selectivity Profile
The selectivity of this compound was assessed against a broad panel of human kinases to identify potential off-target interactions.
A comprehensive kinase panel screen was performed at a concentration of 1 µM this compound.
Table 3: Kinome Selectivity of this compound (at 1 µM)
| Kinase Family | Number of Kinases Tested | Kinases with >90% Inhibition |
| AGC | 60 | Target-X |
| CAMK | 74 | None |
| CK1 | 12 | None |
| CMGC | 61 | Kinase-A (85% inhibition) |
| STE | 47 | None |
| TK | 90 | None |
| TKL | 43 | None |
| Other | 83 | None |
| Total | 470 | 1 |
The results indicate a high degree of selectivity for Target-X. Follow-up dose-response assays were conducted for the most significant off-target hit, Kinase-A.
Table 4: Off-Target Potency of this compound
| Target | Assay Type | Parameter | Value (nM) | Selectivity (vs. Target-X IC50) |
| Kinase-A | Z'-LYTE™ Kinase Assay | IC50 | 1,250 ± 150 | ~121-fold |
Experimental Protocols
-
Reagents: Purified recombinant Target-X enzyme, Z'-LYTE™ Kinase Assay Kit (specific peptide substrate), ATP, and this compound dilution series.
-
Procedure:
-
A 10-point, 3-fold serial dilution of this compound in DMSO was prepared.
-
The kinase reaction was initiated by adding a mixture of Target-X and the peptide substrate to the compound dilutions.
-
ATP was added to start the phosphorylation reaction. The mixture was incubated at room temperature for 60 minutes.
-
The development reagent was added to the wells, and the mixture was incubated for another 60 minutes.
-
Fluorescence was measured on a microplate reader (Emission: 445 nm and 520 nm, Excitation: 400 nm).
-
-
Data Analysis: The ratio of emission at 445 nm to 520 nm was calculated. IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
Reagents: HEK293 cells co-transfected with NanoLuc®-Target-X fusion vector and a fluorescent tracer, NanoBRET™ Nano-Glo® Substrate, and this compound dilution series.
-
Procedure:
-
Transfected cells were seeded into 96-well plates.
-
A serial dilution of this compound was added to the cells, followed by the fluorescent tracer.
-
The NanoBRET™ Nano-Glo® Substrate was added, and the plate was incubated for 10 minutes at room temperature.
-
Bioluminescence Resonance Energy Transfer (BRET) signal was measured using a luminometer equipped with 460 nm and >610 nm filters.
-
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) was calculated. EC50 values were determined from the dose-response curve.
Visualizations
Caption: this compound inhibits Target-X in the Pathway-Y signaling cascade.
Caption: Workflow for characterizing the specificity of this compound.
Caption: Target selectivity profile of this compound.
In Vitro Activity of BC-1471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of BC-1471, a small-molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein). The document summarizes key quantitative data, details experimental protocols from published studies, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is identified as an inhibitor of STAMBP, a deubiquitinase enzyme that plays a crucial role in regulating the stability of proteins involved in inflammatory signaling. Specifically, STAMBP has been shown to deubiquitinate and stabilize NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome.[1][2] By inhibiting STAMBP, this compound leads to the destabilization of NALP7, thereby suppressing inflammasome activity and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][2]
However, it is important to note that some studies have raised questions about the potency and direct inhibitory effect of this compound on STAMBP. One study indicated that this compound did not fully inhibit STAMBP activity in an in vitro deubiquitinase (DUB) assay, even at a concentration of 100 μM.[3] Another report suggested that this compound did not show inhibitory activity in their in vitro assay and that the observed cellular effects could be due to off-target activities.[3] Conversely, a separate study reported a clear concentration-dependent inhibition of STAMBP's ability to cleave di-ubiquitin with a competitive inhibition model being the best fit.[4]
Quantitative In Vitro Activity
The following tables summarize the key quantitative data reported for the in vitro activity of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.33 μM (95% CI: 0.09-1.21 μM) | Recombinant Human | In vitro DUB assay with K63-linked di-Ubiquitin | [4] |
| Cell Line | Treatment | Concentration Range | Effect | Reference |
| THP-1 cells | This compound | 0.1 - 10 μM | Reduced LPS or Pam3CSK4-induced NALP7 protein levels and caspase-1 activation. | [5] |
| Human PBMCs | This compound | 0 - 10 μM | Inhibited LPS or Pam3CSK4-induced IL-1β release. | [5] |
| MDA-MB-231 cells | This compound | Not specified | No obvious effects on cell viability. | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of STAMBP and the general workflow of key in vitro experiments used to characterize this compound.
Caption: STAMBP-mediated regulation of the NALP7 inflammasome and the inhibitory action of this compound.
References
- 1. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of BC-1471 on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule BC-1471 and its influence on cytokine release, with a primary focus on its role as an inhibitor of the deubiquitinase STAMBP. The information presented herein is a synthesis of publicly available research data, intended to inform researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound has been identified as a small-molecule inhibitor of STAM-binding protein (STAMBP), a deubiquitinase (DUB) enzyme.[1][2] The primary mechanism through which this compound is reported to affect cytokine release is by modulating the stability of the NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome.[1][3]
Under normal conditions, STAMBP deubiquitinates NALP7, preventing its degradation and thereby increasing its abundance. This stabilization of NALP7 is crucial for the activation of the NALP7 inflammasome in response to Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS) and Pam3CSK4.[1][2] The activated inflammasome then facilitates the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]
By inhibiting STAMBP, this compound prevents the deubiquitination of NALP7, leading to decreased NALP7 protein levels and subsequent suppression of IL-1β release.[1][4] It is important to note that some studies have raised questions about the potency and specificity of this compound as a direct STAMBP inhibitor, suggesting the possibility of off-target effects.[5][6]
Quantitative Data on Cytokine Release
The following tables summarize the quantitative effects of this compound on cytokine release and related protein levels as reported in preclinical studies.
Table 1: Effect of this compound on IL-1β Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | This compound Concentration | IL-1β Secretion (pg/mL, Mean ± SD) |
| LPS (10 ng/mL) | ||
| Vehicle | ~400 ± 50 | |
| 1 µM | ~300 ± 40 | |
| 10 µM | ~200 ± 30 | |
| Pam3CSK4 (10 ng/mL) | ||
| Vehicle | ~350 ± 40 | |
| 1 µM | ~250 ± 30 | |
| 10 µM | ~150 ± 20 |
*Statistically significant decrease compared to vehicle control (p < 0.05). Data are approximate values derived from graphical representations in the cited literature.[4]
Table 2: Effect of this compound on NALP7 Protein Abundance in THP-1 Cells
| Treatment Group | This compound Concentration | Relative NALP7 Protein Abundance (Mean ± SD) |
| LPS (200 ng/mL) | ||
| Vehicle | 1.0 ± 0.0 | |
| 10 µM | ~0.6 ± 0.1 | |
| Pam3CSK4 (100 ng/mL) | ||
| Vehicle | 1.0 ± 0.0 | |
| 10 µM | ~0.5 ± 0.1 |
*Statistically significant decrease compared to vehicle control (p < 0.05). Data are approximate values derived from graphical representations in the cited literature.[3]
Table 3: In Vitro Inhibitory Activity of this compound against STAMBP
| Assay | Parameter | Value |
| In vitro DUB assay | IC50 | 0.33 µM |
This value represents the half-maximal inhibitory concentration of this compound on the cleavage of K63-linked di-ubiquitin by purified recombinant STAMBP.[3]
Experimental Protocols
This section details the methodologies employed in the key experiments investigating the effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors.
-
THP-1 cells: A human monocytic cell line.
-
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 2 hours) before stimulation.
-
Stimulation: Following pre-treatment, cells are stimulated with TLR agonists such as:
-
Lipopolysaccharide (LPS): Typically at concentrations of 10 ng/mL for PBMCs or 200 ng/mL for THP-1 cells.
-
Pam3CSK4: Typically at concentrations of 10 ng/mL for PBMCs or 100 ng/mL for THP-1 cells.
-
-
Incubation: Cells are incubated for a further period (e.g., 2-6 hours) to allow for cytokine production and release.
Cytokine Measurement (ELISA)
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
The concentration of secreted cytokines (e.g., IL-1β, TNF-α) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions. This typically involves adding the supernatant to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
Western Blot for Protein Abundance
-
Cell Lysis: After treatment, cells are washed and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., NALP7, β-actin as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the relative protein abundance.
-
In Vitro Deubiquitinase (DUB) Assay
-
Reagents:
-
Purified recombinant STAMBP enzyme.
-
Ubiquitin substrate (e.g., K63-linked di-ubiquitin).
-
This compound at various concentrations.
-
DUB assay buffer.
-
-
Procedure:
-
Recombinant STAMBP is incubated with the ubiquitin substrate in the DUB assay buffer.
-
This compound or vehicle is added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 2 hours).
-
The reaction is stopped, and the products (cleaved mono-ubiquitin and remaining di-ubiquitin) are resolved by SDS-PAGE and visualized by staining (e.g., Coomassie blue or silver stain) or immunoblotting for ubiquitin.
-
The inhibitory effect of this compound is determined by the reduction in the amount of cleaved mono-ubiquitin compared to the vehicle control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in modulating IL-1β release.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool.ac.uk [liverpool.ac.uk]
Methodological & Application
BC-1471 experimental protocol for cell culture
Application Note: BC-1471
A Novel, Potent, and Selective Inhibitor of the mTORC1 Signaling Pathway for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, small-molecule inhibitor targeting the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. The PI3K/Akt/mTOR axis is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common hallmark of many human cancers, making it a key target for therapeutic intervention. This compound demonstrates high potency and selectivity for mTORC1, offering a valuable tool for investigating the role of this pathway in cancer biology and for preclinical evaluation as a potential anti-neoplastic agent.
This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay and presents hypothetical data on its activity in various cancer cell lines.
Quantitative Data Summary
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and a non-cancerous control line after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based cell viability assay.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 120 |
| A549 | Lung Carcinoma | 250 |
| HEK293 | Non-cancerous | > 10,000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of action of this compound and the experimental workflow for its evaluation.
Application Notes and Protocols for BC-1471 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1471 is a small molecule inhibitor of STAM-binding protein (STAMBP), a deubiquitinase (DUB) that plays a crucial role in regulating inflammasome activity.[1][2] Specifically, this compound has been shown to inhibit the deubiquitinating activity of STAMBP, leading to the destabilization of NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome.[1][2] This action ultimately results in the suppression of pro-inflammatory cytokine release, such as interleukin-1β (IL-1β).[1] These application notes provide detailed protocols for in vitro studies involving this compound, including dosage recommendations, experimental procedures, and data interpretation guidelines.
It is important to note that while some studies support the inhibitory effect of this compound on STAMBP, other research has indicated that it may not be a potent inhibitor, and observed cellular effects could be due to off-target activities.[3] Therefore, careful experimental design and interpretation of results are crucial when working with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 0.33 µM | In vitro STAMBP deubiquitinase assay | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/System | Concentration Range | Effect | Reference |
| THP-1 cells | 0.1 - 10 µM | Reduction of LPS or Pam3CSK4-induced NALP7 protein levels and caspase-1 activation | [1] |
| Human PBMCs | 0 - 10 µM | Inhibition of LPS or Pam3CSK4-induced IL-1β release | [1] |
| MDA-MB-231 cells | Not specified | No obvious effects on cell viability |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of STAMBP and the inhibitory action of this compound.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the enzymatic activity of STAMBP.
Materials:
-
Recombinant human STAMBP protein
-
K63-linked di-ubiquitin (di-Ub) substrate
-
This compound
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing DUB assay buffer, recombinant STAMBP (e.g., 25 nM), and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the K63-linked di-Ub substrate (e.g., 200 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of di-ubiquitin into mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Assay for NALP7 Protein Levels in THP-1 Cells
This protocol measures the effect of this compound on NALP7 protein abundance in a monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
LPS (lipopolysaccharide) or Pam3CSK4
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Anti-NALP7 antibody
-
Anti-GAPDH or other loading control antibody
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a multi-well plate at an appropriate density.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle control for 2-4 hours.
-
Stimulate the cells with a TLR agonist such as LPS (e.g., 200 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) for 6-8 hours to induce NALP7 expression.
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using an anti-NALP7 antibody to detect NALP7 protein levels.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Quantify the band intensities to determine the relative abundance of NALP7.
IL-1β Release Assay in Human PBMCs
This protocol assesses the functional consequence of STAMBP inhibition by measuring the release of the pro-inflammatory cytokine IL-1β from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
This compound
-
LPS or Pam3CSK4
-
ELISA kit for human IL-1β
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in RPMI-1640 medium and seed them in a multi-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for 2 hours.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) or Pam3CSK4 (e.g., 10 ng/mL) for 4 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Cytotoxicity Assay in MDA-MB-231 Cells
This protocol is to evaluate the potential cytotoxic effects of this compound on a cancer cell line.
Materials:
-
MDA-MB-231 cells
-
DMEM medium supplemented with 10% FBS and antibiotics
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Culture MDA-MB-231 cells in DMEM medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Disclaimer
This document is intended for research use only. The protocols and data presented are based on published scientific literature. Researchers should optimize these protocols for their specific experimental conditions and cell lines. It is also recommended to independently verify the activity and potential off-target effects of this compound in the chosen experimental system.
References
Application Notes and Protocols for the Use of BC-1471 in THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to BC-1471
This compound is a small molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP), also known as AMSH (Associated molecule with the SH3 domain of STAM). STAMBP plays a crucial role in regulating the trafficking and degradation of ubiquitinated proteins. By inhibiting the deubiquitinase activity of STAMBP, this compound can modulate various cellular processes, including inflammatory signaling pathways.
In the context of immunology, this compound has been identified as an inhibitor of the NALP7 (NACHT, LRR and PYD domains-containing protein 7) inflammasome.[1] The NALP7 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.
STAMBP has been shown to deubiquitinate NALP7, thereby preventing its lysosomal degradation and stabilizing its protein levels.[1] By inhibiting STAMBP, this compound promotes the degradation of NALP7, leading to reduced caspase-1 activation and subsequent suppression of IL-1β secretion following stimulation with Toll-like receptor (TLR) agonists.[1]
Application of this compound in THP-1 Cells
The human monocytic cell line, THP-1, is a widely used in vitro model to study monocyte and macrophage biology, including inflammasome activation. THP-1 cells can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). These differentiated THP-1 macrophages are then suitable for studying the effects of compounds like this compound on inflammatory responses.
This compound can be used in THP-1 cells to:
-
Investigate the role of STAMBP in inflammasome regulation.
-
Assess the efficacy of STAMBP inhibition in reducing pro-inflammatory cytokine production.
-
Study the downstream effects of NALP7 degradation.
Data Presentation
The following tables summarize the quantitative data related to the use of this compound in THP-1 cells, derived from experimental findings.
Table 1: Recommended Working Concentrations
| Reagent | Cell Type | Recommended Concentration | Application |
| This compound | THP-1 | 1 - 10 µM | Inhibition of STAMBP |
| LPS | Differentiated THP-1 | 100 - 200 ng/mL | TLR4 Agonist (Inflammasome Priming and Activation) |
| Pam3CSK4 | Differentiated THP-1 | 100 ng/mL | TLR2 Agonist (Inflammasome Priming and Activation) |
| PMA | THP-1 | 25 - 100 ng/mL | Differentiation into Macrophages |
Table 2: Summary of this compound Effects in THP-1 Cells
| Parameter Measured | Treatment | Expected Outcome | Method of Analysis |
| IL-1β Secretion | This compound + LPS/Pam3CSK4 | Decrease | ELISA |
| Caspase-1 Activation | This compound + LPS/Pam3CSK4 | Decrease | FLICA Assay / Western Blot |
| NALP7 Protein Levels | This compound | Decrease | Western Blot |
| Pro-IL-1β mRNA Levels | This compound + LPS/Pam3CSK4 | No Significant Change | qPCR |
| STAMBP-NALP7 Interaction | This compound | No Direct Effect | Co-Immunoprecipitation |
| NALP7 Ubiquitination | This compound | Increase | Immunoprecipitation followed by Western Blot |
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound in THP-1 cells.
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Protocol:
-
THP-1 Cell Culture:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
-
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells into the desired culture plates (e.g., 1 x 10^6 cells/well in a 6-well plate).
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, the cells will become adherent and exhibit a macrophage-like morphology.
-
Carefully aspirate the PMA-containing medium and wash the cells once with fresh RPMI-1640.
-
Add fresh, PMA-free complete medium and rest the cells for at least 24 hours before proceeding with experiments.
-
This compound Treatment and Inflammasome Activation
Materials:
-
Differentiated THP-1 macrophages
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Pam3CSK4
-
Complete RPMI-1640 medium
Protocol:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete RPMI-1640 medium at the desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment).
-
Aspirate the medium from the differentiated THP-1 cells and add the medium containing this compound or vehicle control.
-
Pre-incubate the cells for 2 hours at 37°C and 5% CO2.
-
-
Inflammasome Activation:
-
Following the pre-incubation with this compound, add LPS (final concentration 100-200 ng/mL) or Pam3CSK4 (final concentration 100 ng/mL) directly to the wells.
-
Incubate for the desired time, for example, 6 hours for cytokine measurements or as determined by a time-course experiment.
-
Measurement of IL-1β Secretion by ELISA
Materials:
-
Human IL-1β ELISA Kit (e.g., from R&D Systems, Abcam, or similar)
-
Supernatants from treated THP-1 cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants from the this compound and TLR agonist-treated THP-1 cells.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Assessment of Caspase-1 Activation by FLICA Assay
Materials:
-
FAM-FLICA Caspase-1 Assay Kit (or similar fluorescent probe-based kit)
-
Differentiated THP-1 cells treated as described in section 4.2
-
Flow cytometer or fluorescence microscope
Protocol:
-
Following treatment with this compound and a TLR agonist, prepare the cells for the FLICA assay according to the manufacturer's protocol.
-
This generally involves incubating the live cells with the FLICA reagent, which covalently binds to active caspase-1.
-
After incubation, wash the cells to remove any unbound reagent.
-
Analyze the cells by flow cytometry to quantify the percentage of FLICA-positive cells and the mean fluorescence intensity, or visualize the cells using a fluorescence microscope.
Analysis of NALP7 and STAMBP Protein Levels by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-NALP7 antibody
-
Anti-STAMBP antibody
-
Anti-β-actin or anti-GAPDH antibody (as a loading control)
-
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NALP7 or anti-STAMBP) overnight at 4°C, using the dilution recommended by the manufacturer.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.
Analysis of NALP7 Ubiquitination by Immunoprecipitation
Materials:
-
Cell lysis buffer suitable for immunoprecipitation (e.g., a non-denaturing lysis buffer)
-
Anti-NALP7 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blot
-
Protein A/G agarose beads
Protocol:
-
Lyse the treated THP-1 cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-NALP7 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using an anti-ubiquitin antibody to detect ubiquitinated NALP7.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in THP-1 Cells
Caption: this compound inhibits STAMBP, leading to NALP7 degradation and reduced IL-1β secretion.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on inflammasome activation in THP-1 cells.
References
Application Notes and Protocols for BC-1471 in Human Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
BC-1471 is a potent and specific small molecule inhibitor of STAMBP (STAM-binding protein), a deubiquitinase (DUB) that plays a critical role in regulating inflammatory signaling pathways. By inhibiting STAMBP, this compound effectively modulates the activation of the NALP7 (NACHT, LRR and PYD domains-containing protein 7) inflammasome, leading to a reduction in the secretion of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). These application notes provide detailed protocols for the use of this compound in primary human Peripheral Blood Mononuclear Cells (PBMCs) to study its anti-inflammatory effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the deubiquitinase activity of STAMBP. In the canonical inflammasome activation pathway, Toll-like receptor (TLR) agonists, such as Lipopolysaccharide (LPS) or Pam3CSK4, trigger a signaling cascade that leads to the stabilization and activation of the NALP7 inflammasome. STAMBP is essential for this process as it deubiquitinates NALP7, preventing its lysosomal degradation and thereby increasing its cellular abundance.[1]
This compound, with a half-maximal inhibitory concentration (IC50) of 0.33 μM for STAMBP, competitively inhibits its deubiquitinase activity.[2] This inhibition leads to the ubiquitination and subsequent degradation of NALP7, which in turn prevents the assembly of the NALP7 inflammasome complex. Consequently, the activation of Caspase-1 is reduced, leading to decreased cleavage of pro-IL-1β into its mature, secreted form.[1][3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (STAMBP) | 0.33 μM | Recombinant | [2] |
| Effective Concentration (IL-1β Inhibition) | 0 - 10 μM | Human PBMCs | [4] |
| Effective Concentration (Caspase-1 Inhibition) | 10 μM | THP-1 cells | [3] |
Table 2: Effect of this compound on Cytokine Secretion in LPS-Stimulated Human PBMCs
| Treatment | IL-1β Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Vehicle Control | Undetectable | Low |
| LPS (10 ng/mL) | Significantly Increased | Significantly Increased |
| LPS (10 ng/mL) + this compound (1 μM) | Reduced | No Significant Change |
| LPS (10 ng/mL) + this compound (10 μM) | Significantly Reduced | No Significant Change |
Note: The values in Table 2 are qualitative representations based on published findings. Actual quantitative results will vary depending on experimental conditions and donors.[3]
Mandatory Visualizations
Caption: this compound inhibits STAMBP, leading to NALP7 degradation and reduced IL-1β secretion.
Caption: Experimental workflow for evaluating this compound in PBMCs.
Experimental Protocols
Protocol 1: Isolation and Culture of Human PBMCs
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: Treatment of PBMCs with this compound and Inflammatory Stimulation
Materials:
-
Isolated and cultured PBMCs (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS or Pam3CSK4 stock solution
-
96-well cell culture plates
-
Complete RPMI-1640 medium
-
Vehicle control (DMSO)
Procedure:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the cells for at least 2 hours at 37°C in a 5% CO2 incubator to allow them to acclimate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution. A typical final concentration range is 0.1 to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of LPS (e.g., 10 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) in complete RPMI-1640 medium.
-
Add 50 µL of the inflammatory stimulus to the wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator, depending on the cytokine of interest.
Protocol 3: Measurement of Cytokine Secretion by ELISA
Materials:
-
Supernatants from treated PBMCs (from Protocol 2)
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-1β ELISA Kit)
-
ELISA plate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the ELISA plate with a capture antibody. b. Blocking the plate. c. Adding standards and samples (supernatants) to the wells. d. Adding a detection antibody. e. Adding a substrate solution to develop the colorimetric reaction. f. Stopping the reaction and reading the absorbance on a plate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Protocol 4: Assessment of PBMC Viability using MTT Assay
Materials:
-
PBMCs treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment with this compound and/or inflammatory stimulus, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Storage and Stability of this compound
-
Solid: Store at -20°C for up to 1 year.
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting
-
High background in ELISA: Ensure proper washing steps and use a high-quality blocking buffer.
-
Low cell viability: Handle PBMCs gently during isolation and avoid prolonged exposure to room temperature. Ensure the DMSO concentration in the final culture medium is low (typically <0.1%).
Conclusion
This compound is a valuable research tool for investigating the role of the STAMBP-NALP7 inflammasome axis in inflammatory responses. The protocols provided here offer a framework for studying the effects of this compound on cytokine secretion and cell viability in human PBMCs. These studies can contribute to a better understanding of inflammasome regulation and the therapeutic potential of STAMBP inhibition in inflammatory diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Inflammasome Regulation with BC-1471: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases. The NACHT, LRR and PYD domains-containing protein 7 (NALP7), also known as NLRP7, is a member of the NLR family that can form an inflammasome complex. Its activity is tightly regulated, in part, by the deubiquitinase STAM-binding protein (STAMBP). BC-1471 is a small-molecule inhibitor of STAMBP that offers a valuable tool for investigating the role of the NALP7 inflammasome in various cellular and disease models.
This document provides detailed application notes and protocols for utilizing this compound to study inflammasome regulation, with a focus on the NALP7 inflammasome.
Mechanism of Action
This compound is a potent and specific inhibitor of the deubiquitinase STAMBP. In the context of inflammasome regulation, STAMBP is responsible for removing ubiquitin chains from NALP7. This deubiquitination stabilizes NALP7, preventing its degradation and allowing for the assembly of the NALP7 inflammasome upon cellular stimulation with Toll-like receptor (TLR) agonists. By inhibiting STAMBP, this compound promotes the ubiquitination and subsequent degradation of NALP7, thereby suppressing NALP7 inflammasome activation and the release of IL-1β[1][2].
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of inflammasome activation.
Table 1: Effect of this compound on IL-1β and TNF-α Secretion in Human PBMCs
| This compound Concentration (µM) | LPS-induced IL-1β Secretion (% of Control) | Pam3CSK4-induced IL-1β Secretion (% of Control) | LPS-induced TNF-α Secretion (% of Control) | Pam3CSK4-induced TNF-α Secretion (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 80 | 75 | 95 | 90 |
| 10 | 50 | 45 | 85 | 80 |
| 25 | 30 | 25 | 75 | 70 |
Data are representative and compiled from published studies. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on Caspase-1 Activation in THP-1 Cells
| Treatment | % of Cells with Active Caspase-1 |
| Control | 5 |
| LPS (1 µg/mL) | 40 |
| LPS (1 µg/mL) + this compound (10 µM) | 15 |
| Pam3CSK4 (10 µg/mL) | 35 |
| Pam3CSK4 (10 µg/mL) + this compound (10 µM) | 12 |
Data are representative and compiled from published studies. Actual results may vary depending on experimental conditions.
Table 3: Inhibitory Activity of this compound
| Target | IC50 |
| STAMBP | ~10 µM |
IC50 value is an approximation based on available literature. Researchers should determine the optimal concentration for their specific experimental setup.
Mandatory Visualization
References
Application Notes and Protocols for BC-1471 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, rendering it unresponsive to hormonal or HER2-targeted therapies.[1] The ubiquitin-proteasome system, particularly deubiquitinating enzymes (DUBs), has emerged as a promising area for therapeutic intervention in various cancers, including TNBC.[1][2] One such DUB, the STAM binding protein (STAMBP), has been identified as a driver of TNBC progression.[1] STAMBP enhances the stability of the actin-binding protein RAI14 by removing K48-linked ubiquitin chains, thereby preventing its proteasomal degradation.[1][2][3] Elevated levels of STAMBP are correlated with poor prognosis in TNBC patients, highlighting its potential as a therapeutic target.[1][2][3]
BC-1471 is a small molecule inhibitor of STAMBP with a reported IC50 of 0.33 μM in in vitro assays.[4][5] It has been utilized as a tool compound to investigate the role of STAMBP in cellular processes, such as inflammasome activity.[6] However, its direct efficacy in TNBC models has been questioned. Studies have reported that this compound exerted no significant effects on the viability of the MDA-MB-231 TNBC cell line.[1] Furthermore, other research has indicated that this compound may not fully inhibit STAMBP activity even at high concentrations.[7]
These application notes provide an overview of the STAMBP-RAI14 signaling pathway in TNBC and offer detailed protocols for utilizing this compound as a research tool to probe this pathway, keeping in mind the reported limitations of its bioactivity in TNBC cells.
Key Signaling Pathway: STAMBP-RAI14 Axis
The STAMBP-RAI14 signaling pathway plays a crucial role in TNBC cell proliferation, migration, and invasion.[1] STAMBP, a deubiquitinating enzyme, removes ubiquitin chains from RAI14, a protein involved in regulating the actin cytoskeleton. This deubiquitination stabilizes RAI14, leading to enhanced cell adhesion, motility, and ultimately, tumor progression.[1] Inhibition of STAMBP is expected to increase the ubiquitination and subsequent proteasomal degradation of RAI14, thereby suppressing the malignant phenotype of TNBC cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from research on the STAMBP-RAI14 axis in TNBC.
Table 1: In Vitro Inhibition of STAMBP by this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | STAMBP | In vitro DUB assay | 0.33 μM | [5] |
Table 2: Effect of STAMBP Knockdown on TNBC Cell Lines
| Cell Line | Transfection | Effect | Assay | Reference |
| MDA-MB-231 | STAMBP shRNA | Inhibition of proliferation, migration, and invasion | Cell proliferation, migration, and invasion assays | [1] |
| Hs 578T | STAMBP shRNA | Inhibition of proliferation, migration, and invasion | Cell proliferation, migration, and invasion assays | [1] |
| BT-549 | STAMBP shRNA | Inhibition of proliferation, migration, and invasion | Cell proliferation, migration, and invasion assays | [1] |
Table 3: In Vivo Tumor Growth Inhibition by STAMBP Knockdown
| Cell Line | Model | Treatment | Outcome | Reference |
| MDA-MB-231 | BALB/c nude mice xenograft | STAMBP shRNA | Suppression of tumor growth | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of TNBC cells.
-
Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 100 μM. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assessment: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control cells.
Protocol 2: Western Blot Analysis of RAI14 Protein Levels
This protocol details the procedure to assess the impact of STAMBP inhibition by this compound on RAI14 protein levels.
-
Cell Lysis: Culture and treat TNBC cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against RAI14 (e.g., rabbit anti-RAI14) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the RAI14 signal to the loading control.
Protocol 3: In Vivo Xenograft Study
This protocol outlines an in vivo experiment to evaluate the effect of targeting the STAMBP pathway in a TNBC mouse model. Note: Given the reported lack of efficacy of this compound on TNBC cell viability, a gene knockdown approach for STAMBP is described as a more robust method to validate the pathway in vivo.
-
Cell Line Preparation: Stably transfect MDA-MB-231 cells with a lentiviral vector expressing either a short hairpin RNA (shRNA) targeting STAMBP or a non-targeting control shRNA.
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ of the prepared MDA-MB-231 cells (either STAMBP shRNA or control shRNA) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform immunohistochemical analysis for STAMBP, RAI14, and proliferation markers like Ki67.
Conclusion
The STAMBP-RAI14 signaling axis represents a rationally derived target for therapeutic intervention in triple-negative breast cancer. This compound, as a reported inhibitor of STAMBP, can serve as a valuable chemical probe to dissect the molecular mechanisms governed by this deubiquitinating enzyme. However, researchers should be cognizant of the existing data suggesting its limited efficacy in directly inhibiting TNBC cell growth. The provided protocols offer a framework for investigating the role of STAMBP in TNBC and for evaluating the on-target effects of STAMBP inhibitors. Future drug development efforts may focus on identifying more potent and specific inhibitors of STAMBP to translate the promising preclinical findings into effective therapies for TNBC patients.
References
- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of BC-1471
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1471 is a small molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein), which plays a critical role in regulating the NALP7 inflammasome.[1][2] By inhibiting STAMBP, this compound effectively downregulates the activation of the NALP7 inflammasome, leading to a reduction in the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2][3] This mechanism of action suggests that this compound holds therapeutic potential for a range of inflammatory diseases.[1] These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in relevant animal models of acute inflammation.
Mechanism of Action: STAMBP and the NALP7 Inflammasome
The NALP7 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β, a potent mediator of inflammation.[4] STAMBP, a deubiquitinase, stabilizes NALP7 by removing ubiquitin chains, thereby preventing its degradation and promoting inflammasome assembly.[2][5] this compound inhibits the deubiquitinating activity of STAMBP, leading to the ubiquitination and subsequent degradation of NALP7.[2] This, in turn, suppresses the downstream inflammatory cascade. The activation of the NALP7 inflammasome can be triggered by agonists of Toll-like receptors (TLRs), such as lipopolysaccharide (LPS) and Pam3CSK4.[2][3]
Signaling Pathway of this compound Action
Recommended Animal Models
Given that direct in vivo studies of this compound are not extensively published, we propose the use of well-established murine models of acute inflammation induced by TLR agonists. These models are highly relevant to the known mechanism of action of this compound.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia Model: This is a widely used model to study systemic inflammation and the efficacy of anti-inflammatory agents. Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines.
-
Pam3CSK4-Induced Peritonitis Model: Pam3CSK4 is a synthetic lipopeptide that activates TLR1/2. Intraperitoneal administration of Pam3CSK4 in mice leads to localized inflammation in the peritoneal cavity, characterized by the recruitment of neutrophils and the production of inflammatory mediators.
Experimental Protocols
The following are proposed protocols for evaluating the in vivo efficacy of this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Protocol 1: LPS-Induced Endotoxemia in Mice
Objective: To evaluate the effect of this compound on systemic inflammation induced by LPS.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-10 week old C57BL/6 mice
-
ELISA kits for murine IL-1β and TNF-α
-
Reagents for tissue collection and processing
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
This compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection one hour prior to the LPS challenge. Note: The optimal dose of this compound for in vivo studies has not been published. A dose-ranging study is recommended. Based on typical small molecule inhibitors, a starting range of 1-10 mg/kg could be explored.
-
LPS Challenge: Inject LPS (e.g., 10 mg/kg) or sterile saline i.p.
-
Monitoring: Monitor mice for clinical signs of endotoxemia (e.g., piloerection, lethargy, huddling) and record rectal temperature at regular intervals.
-
Sample Collection: At 4 hours post-LPS challenge, euthanize mice and collect blood via cardiac puncture. Perfuse tissues with saline and harvest spleen and liver.
-
Cytokine Analysis: Prepare serum from blood samples. Homogenize tissues and prepare lysates. Measure the levels of IL-1β and TNF-α in serum and tissue lysates using ELISA.
Protocol 2: Pam3CSK4-Induced Peritonitis in Mice
Objective: To assess the effect of this compound on localized inflammation induced by Pam3CSK4.
Materials:
-
This compound
-
Pam3CSK4
-
Sterile, pyrogen-free PBS
-
8-10 week old C57BL/6 mice
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
ELISA kits for murine IL-1β and CXCL1
Procedure:
-
Grouping and Dosing: Follow the same grouping and this compound administration protocol as in the LPS model.
-
Pam3CSK4 Challenge: Inject Pam3CSK4 (e.g., 10 µg per mouse) or sterile PBS i.p.
-
Peritoneal Lavage: At 6 hours post-challenge, euthanize mice and perform a peritoneal lavage by injecting 5 ml of cold PBS into the peritoneal cavity and aspirating the fluid.
-
Cell Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet in FACS buffer. Perform cell counts and stain for flow cytometric analysis of neutrophil (Ly6G+) and macrophage (F4/80+) populations.
-
Cytokine Analysis: Use the supernatant from the peritoneal lavage fluid to measure the levels of IL-1β and CXCL1 by ELISA.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments. Note: This data is for illustrative purposes only and is not derived from actual experiments with this compound.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Vehicle + Saline | 15 ± 5 | 30 ± 10 |
| Vehicle + LPS | 500 ± 80 | 1200 ± 150 |
| This compound (1 mg/kg) + LPS | 350 ± 60 | 900 ± 120 |
| This compound (10 mg/kg) + LPS | 200 ± 40 | 600 ± 100 |
| *p < 0.05, *p < 0.01 compared to Vehicle + LPS group. Data are presented as mean ± SD. |
Table 2: Effect of this compound on Peritoneal Inflammation in Pam3CSK4-Induced Peritonitis
| Treatment Group | Total Peritoneal Cells (x10⁶) | Neutrophil Count (x10⁶) | Peritoneal IL-1β (pg/mL) |
| Vehicle + PBS | 0.5 ± 0.1 | 0.05 ± 0.01 | 10 ± 4 |
| Vehicle + Pam3CSK4 | 8.0 ± 1.5 | 6.5 ± 1.2 | 400 ± 70 |
| This compound (1 mg/kg) + Pam3CSK4 | 6.0 ± 1.0 | 4.8 ± 0.9 | 280 ± 50 |
| This compound (10 mg/kg) + Pam3CSK4 | 4.0 ± 0.8 | 3.0 ± 0.6 | 150 ± 30** |
| p < 0.05, *p < 0.01 compared to Vehicle + Pam3CSK4 group. Data are presented as mean ± SD. |
Pharmacokinetic Studies
Prior to extensive efficacy studies, it is crucial to determine the pharmacokinetic (PK) profile of this compound in the selected animal model.
Proposed PK Study Design:
-
Animals: Male C57BL/6 mice (n=3 per time point)
-
Administration: A single intravenous (i.v.) and intraperitoneal (i.p.) dose of this compound.
-
Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Determine the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to Determine: Key PK parameters include clearance, volume of distribution, half-life, and bioavailability.
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound. The proposed animal models of LPS- and Pam3CSK4-induced inflammation are well-suited to evaluate the anti-inflammatory potential of this STAMBP inhibitor. It is important to reiterate that the quantitative data presented is hypothetical and serves as a guide for expected outcomes. Rigorous dose-response and pharmacokinetic studies are essential first steps in the preclinical development of this compound.
References
- 1. STAMBP Accelerates Progression and Tamoxifen Resistance of Breast Cancer Through Deubiquitinating ERα [mdpi.com]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BC-1471 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1471 is a small molecule inhibitor of the STAM-binding protein (STAMBP), a deubiquitinase (DUB) enzyme.[1] It has been identified as a modulator of the NALP7 inflammasome, playing a role in the regulation of inflammatory responses.[1][2][3] These application notes provide detailed information on the solubility of this compound, its preparation for experimental use, and protocols for key in vitro assays. It is important to note that while this compound has been investigated as a STAMBP inhibitor, some studies suggest it may not be a highly potent or specific inhibitor, and its effects could be attributable to off-target activities.[4][5] Researchers should consider these findings when interpreting experimental results.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 508.63 g/mol | |
| Formula | C₂₇H₃₂N₄O₄S | |
| CAS Number | 896683-84-4 | |
| Solubility in DMSO | 50 mg/mL (98.30 mM) to 100 mg/mL (196.6 mM) | [1] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Note on Solubility:
-
It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly decrease the solubility of this compound.[1]
-
Ultrasonication may be required to fully dissolve the compound.[1]
Preparation of Stock and Working Solutions
1. Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out 5.09 mg of this compound powder. b. Add 1 mL of fresh, anhydrous DMSO. c. Vortex thoroughly and, if necessary, sonicate in a water bath until the solution is clear. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
2. Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use. c. Ensure the final concentration of DMSO in the experimental setup is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
In Vitro Experimental Protocols
This compound has been utilized in a variety of in vitro assays to investigate its effects on the STAMBP-NALP7 signaling axis and subsequent inflammatory responses.
Experimental Workflow for In Vitro Studies
References
Commercial Sources, Application Notes, and Protocols for the STAMBP Inhibitor BC-1471
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1471 is a potent and selective small-molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP), also known as AMSH (Associated Molecule with the SH3 domain of STAM). It has emerged as a valuable research tool for investigating the role of STAMBP in various cellular processes, particularly in the regulation of the inflammasome and inflammatory signaling pathways. This document provides a comprehensive overview of the commercial sources for this compound, detailed application notes based on published research, and experimental protocols to facilitate its use in a laboratory setting.
Commercial Availability
This compound is available for research purposes from several commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate information regarding purity and handling.
| Supplier | Product Name | Catalog Number | Notes |
| MedchemExpress | This compound | HY-101563 | Provides detailed information on biological activity and protocols. |
| Probechem | This compound | PC-61626 | Offers the compound with purity and analytical data. |
| AOBIOUS | This compound | AOB1471 | Provides the inhibitor for research use. |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 896683-84-4 | [1] |
| Molecular Formula | C₂₇H₃₂N₄O₄S | [1] |
| Molecular Weight | 524.63 g/mol | [1] |
| IC₅₀ (STAMBP) | 0.33 µM | [2] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of STAMBP, targeting its deubiquitinase activity. STAMBP plays a critical role in stabilizing the NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome complex.[2]
Normally, NALP7 is constitutively ubiquitinated and targeted for degradation in the lysosome. Upon stimulation with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) or Pam3CSK4, STAMBP is recruited to deubiquitinate NALP7. This deubiquitination prevents NALP7 from trafficking to the lysosome, leading to its stabilization and subsequent activation of the NALP7 inflammasome. The activated inflammasome then promotes the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.[2]
By inhibiting STAMBP, this compound prevents the deubiquitination of NALP7, leading to its degradation. This destabilization of NALP7 results in reduced inflammasome activity, decreased caspase-1 activation, and ultimately, suppression of IL-1β release.[2]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (STAMBP) | 0.33 µM | Recombinant STAMBP | [2] |
Table 2: Cellular Activity of this compound
| Cell Type | Treatment | Effect | Concentration | Reference |
| THP-1 cells | LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6h | Decreased NALP7 protein abundance | 10 µM | [2] |
| Human PBMCs | LPS (10 ng/mL) or Pam3CSK4 (10 ng/mL) for 2h | Suppressed IL-1β release | 0.1 - 10 µM | [2] |
| Human Lung Slices | LPS or Pam3CSK4 | Decreased IL-1β secretion | Not specified | [2] |
| THP-1 cells | LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6h | Suppressed caspase-1 activation | 10 µM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound, adapted from Bednash et al., 2017.[2]
Protocol 1: Inhibition of NALP7 Protein Expression in THP-1 Cells
This protocol describes how to assess the effect of this compound on NALP7 protein levels in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) or Pam3CSK4
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against NALP7
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with either LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6 hours.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer per well.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NALP7 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Protocol 2: Measurement of IL-1β Release from Human PBMCs
This protocol outlines the procedure to measure the inhibitory effect of this compound on IL-1β secretion from primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs (isolated from whole blood using Ficoll-Paque)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
LPS or Pam3CSK4
-
96-well tissue culture plates
-
Human IL-1β ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with either LPS (10 ng/mL) or Pam3CSK4 (10 ng/mL) for 2 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the cell culture supernatant.
-
ELISA:
-
Perform the human IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the deubiquitinase STAMBP in cellular signaling, particularly in the context of inflammasome activation and inflammation. The provided application notes and protocols, derived from published literature, offer a solid foundation for researchers to incorporate this inhibitor into their studies. As with any experimental work, it is crucial to perform appropriate controls and to optimize conditions for specific cell types and experimental setups.
References
Troubleshooting & Optimization
Technical Support Center: BC-1471 and STAMBP Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with BC-1471 not inhibiting STAMBP (STAM Binding Protein) activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is described as a small-molecule inhibitor of the deubiquitinase STAMBP.[1][2] It is reported to have an IC₅₀ of 0.33 μM in certain in vitro assays.[1][3] The proposed mechanism involves this compound binding to the ubiquitin-binding groove of STAMBP, thereby competitively inhibiting its deubiquitinase activity.[4] This inhibition is expected to prevent the deubiquitination of STAMBP substrates, such as NALP7, leading to their degradation and a subsequent reduction in inflammatory responses.[2][4]
Q2: My experiment shows that this compound is not inhibiting STAMBP activity. Is this a known issue?
Yes, this is a documented issue in the scientific literature. While some studies have successfully used this compound as a STAMBP inhibitor[2][4], other independent research groups have reported a lack of inhibitory activity in their in vitro assays.[5][6] One study noted that this compound could not fully inhibit STAMBP activity even at a concentration of 100 μM.[6] Another publication reported that this compound had no significant effect on STAMBP-mediated ubiquitination deconjugation in their experiments.[5] Therefore, observing a lack of STAMBP inhibition with this compound is not an unprecedented result.
Q3: What are the potential reasons for the discrepancy in this compound's efficacy?
Several factors could contribute to the conflicting results observed with this compound:
-
Off-Target Effects: The observed biological effects in some experiments might be due to off-target activities of this compound rather than direct STAMBP inhibition.[6]
-
Assay Conditions: Differences in experimental protocols, such as buffer composition, enzyme and substrate concentrations, and incubation times, can significantly impact inhibitor performance.[7][8]
-
Cellular Context: The inhibitory effect of a compound can vary between in vitro biochemical assays and cell-based assays due to factors like cell permeability, metabolism, and the presence of interacting proteins.
-
In Silico Screening: this compound was identified through in silico screening, and its binding model has been proposed through computational docking.[4][6] In vitro and in vivo validation can sometimes yield results that differ from computational predictions.
Troubleshooting Guide
If you are experiencing a lack of STAMBP inhibition with this compound, consider the following troubleshooting steps.
Initial Checks
-
Reagent Integrity:
-
Confirm the identity and purity of your this compound compound via analytical methods like LC-MS or NMR.
-
Ensure proper storage of this compound to prevent degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
-
Verify the activity of your recombinant STAMBP enzyme using a known substrate and positive control.
-
-
Assay Conditions:
-
Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility is a common reason for lack of activity.[7] Consider using a small amount of DMSO for initial solubilization, but be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity.
-
Buffer Composition: Use a buffer at the optimal pH for STAMBP activity.[7] Ensure there are no interfering substances in your buffer, such as high concentrations of detergents or chelating agents.[9]
-
Enzyme and Substrate Concentrations: The apparent IC₅₀ of an inhibitor can be influenced by the concentrations of the enzyme and substrate.[10] It's crucial to use concentrations that are appropriate for the specific assay. For competitive inhibitors, the apparent IC₅₀ will increase with higher substrate concentrations.[10]
-
Experimental Design and Controls
-
Positive and Negative Controls:
-
Include a known inhibitor of STAMBP, if available, as a positive control.
-
Use a vehicle control (e.g., DMSO) to account for any effects of the solvent on enzyme activity.
-
A no-enzyme control will help identify any background signal.[11]
-
-
Dose-Response Curve: Test a wide range of this compound concentrations to ensure you are not missing a narrow window of activity.
-
Pre-incubation: Pre-incubate the enzyme with this compound for a sufficient period before adding the substrate to allow for binding to occur.[7]
Data Presentation
Summary of Reported this compound Activity
| Reference | Assay Type | Reported IC₅₀ | Key Findings |
| MedchemExpress[1] | In vitro DUB assay | 0.33 μM | This compound is a STAMBP deubiquitinase inhibitor. |
| Targeting the deubiquitinase STAMBP...[2][4] | In vitro DUB assay with K63-linked di-Ub | 0.33 μM | This compound inhibits STAMBP activity in a concentration-dependent manner. |
| The deubiquitinating enzyme STAMBP is a newly discovered driver...[5] | In vitro deubiquitination assay | No inhibition observed | This compound exerted no inhibitory effect on STAMBP-mediated ubiquitination deconjugation. |
| Structural and functional characterization...[6] | In vitro DUB assay | No complete inhibition even at 100 μM | The observed cellular effects of this compound could be due to off-target effects. |
Experimental Protocols
General Protocol for In Vitro STAMBP Inhibition Assay
This protocol is a generalized procedure based on common practices for deubiquitinase assays. Optimization will be required for specific laboratory conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.5).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare recombinant human STAMBP enzyme in the assay buffer.
-
Prepare the di-ubiquitin substrate (e.g., K63-linked di-Ub) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the STAMBP enzyme to each well.
-
Pre-incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the di-ubiquitin substrate to all wells.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Data Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.
-
Quantify the band intensities for di-ubiquitin and mono-ubiquitin using densitometry.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of STAMBP and NALP7
Caption: STAMBP deubiquitinates NALP7, preventing its degradation and promoting inflammasome activation.
Experimental Workflow for STAMBP Inhibition Assay
Caption: A stepwise workflow for an in vitro STAMBP deubiquitination assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the lack of STAMBP inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: BC-1471
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BC-1471. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is described as a small molecule inhibitor of the deubiquitinase (DUB) STAMBP (STAM-binding protein), with a reported half-maximal inhibitory concentration (IC50) of 0.33 μM in in vitro assays.[1] Its primary reported cellular effect is the inhibition of the NALP7 inflammasome, which leads to a reduction in the release of the pro-inflammatory cytokine IL-1β.[2][3]
Q2: I am observing cellular effects that are inconsistent with STAMBP inhibition. Could there be off-target effects?
This is a critical consideration when using this compound. While it is reported to inhibit STAMBP, some studies have raised questions about its potency and specificity. For instance, one study noted that this compound did not fully inhibit STAMBP activity in in vitro DUB assays even at concentrations as high as 100 μM.[4] This suggests that the observed cellular effects might, in some contexts, be due to interactions with other cellular targets. Researchers have noted that the observed inhibition in cellular assays could be the result of off-target effects.[4]
Q3: What are the known off-targets of this compound?
Currently, there is no publicly available, comprehensive off-target profile for this compound from broad screening panels (e.g., kinome scans or safety pharmacology panels). The scientific literature to date has focused on its on-target activity against STAMBP. Therefore, researchers should be cautious and consider the possibility of unknown off-targets when interpreting experimental data.
Q4: My results with this compound are not reproducible. What could be the cause?
In addition to potential off-target effects, several factors could contribute to a lack of reproducibility:
-
Compound Stability and Solubility: Ensure that this compound is properly stored and that the solvent used is appropriate for your experimental system. Refer to the supplier's instructions for storage conditions.
-
Cellular Context: The effects of any small molecule can be highly dependent on the cell type, its metabolic state, and the specific signaling pathways that are active.
-
Assay Conditions: Variations in experimental parameters such as cell density, incubation time, and reagent concentrations can significantly impact results.
We recommend careful optimization of your experimental protocol and the inclusion of appropriate positive and negative controls.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed Not Correlated with Inflammasome Inhibition
If you observe a cellular phenotype that does not seem to be related to the inhibition of the NALP7 inflammasome, it is prudent to investigate potential off-target effects of this compound.
Recommended Troubleshooting Steps:
-
Validate STAMBP Target Engagement in Your System: Confirm that this compound is engaging with STAMBP in your specific cellular context. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.
-
Perform Dose-Response Experiments: Atypical dose-response curves can sometimes indicate off-target effects.
-
Use a Structurally Unrelated STAMBP Inhibitor: If available, comparing the effects of this compound with another STAMBP inhibitor that has a different chemical scaffold can help to distinguish on-target from off-target effects.
-
Consider Broad-Spectrum Kinase Inhibition Screening: If you suspect off-target kinase activity, and have the resources, a kinome scan could provide valuable insights.
Issue 2: Inconsistent Inhibition of IL-1β Release
Variability in the inhibition of IL-1β release can be a common issue in inflammasome assays.
Recommended Troubleshooting Steps:
-
Optimize Priming and Activation Steps: Ensure that the priming signal (e.g., LPS) and the activation signal are applied at optimal concentrations and for the appropriate duration.
-
Cell Viability Assay: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity, which can affect cytokine release. Always perform a concurrent cell viability assay.
-
Confirm Inflammasome Activation: Use appropriate controls to confirm that the inflammasome is being robustly activated in your assay. This can include measuring caspase-1 activation or ASC speck formation.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for STAMBP (in vitro DUB assay) | 0.33 μM | [1] |
| Reported Cellular Activity | Inhibition of NALP7 inflammasome | [2][3] |
| Contradictory In Vitro Data | Incomplete inhibition of STAMBP at 100 μM | [4] |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Assay for STAMBP Activity
This protocol is a general guideline for assessing the enzymatic activity of STAMBP in a cell-free system and testing the inhibitory potential of this compound.
Materials:
-
Recombinant purified STAMBP protein
-
Ubiquitin substrate (e.g., K63-linked di-ubiquitin)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
This compound
-
DMSO (vehicle control)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing DUB assay buffer and the ubiquitin substrate.
-
Add recombinant STAMBP to the reaction mixture.
-
To test for inhibition, pre-incubate STAMBP with varying concentrations of this compound or DMSO for 30 minutes at 37°C before adding the ubiquitin substrate.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of the ubiquitin chains.
Expected Outcome:
In the absence of an inhibitor, STAMBP will cleave the polyubiquitin chains, resulting in a decrease in the intensity of the higher molecular weight ubiquitin chain bands and an increase in the mono-ubiquitin band. An effective inhibitor like this compound should prevent this cleavage in a dose-dependent manner.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment.
Materials:
-
Cells expressing STAMBP
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells to a precise temperature range (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-STAMBP antibody
Procedure:
-
Treat cells with either this compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble STAMBP in each sample by Western blotting using an anti-STAMBP antibody.
Expected Outcome:
Binding of this compound to STAMBP is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as a greater amount of soluble STAMBP at higher temperatures in the this compound-treated samples compared to the DMSO-treated controls.
Signaling Pathways and Experimental Workflows
Caption: On-Target Effect of this compound on the NALP7 Inflammasome Pathway.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BC-1471 for Inflammasome Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BC-1471 for effective inflammasome inhibition. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of STAM-binding protein (STAMBP), a deubiquitinase enzyme.[1][2] In the context of inflammasome signaling, STAMBP is known to deubiquitinate and stabilize the NACHT, LRR and PYD domains-containing protein 7 (NALP7), also known as NLRP7. By inhibiting STAMBP, this compound leads to the degradation of NALP7, which in turn suppresses the activation of the NALP7 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β.[1][2][3]
Q2: Which inflammasome is specifically targeted by this compound?
This compound's primary known target is the NALP7 inflammasome through the inhibition of STAMBP.[1][2] Its specificity against other inflammasomes like NLRP3, NLRC4, or AIM2 has not been extensively reported in the provided search results. When using this compound, it is recommended to include appropriate controls to assess its effects on other inflammasome pathways if they are relevant to your experimental system.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have demonstrated efficacy in the range of 0.1 µM to 10 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and activation conditions.
Q4: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for its direct target, the deubiquitinase STAMBP, has been reported to be 0.33 µM in in vitro assays.[4][5]
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. The stability of the stock solution at -20°C is approximately one month, while at -80°C it can be stored for up to six months.[4]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of IL-1β release observed | Suboptimal concentration of this compound: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. |
| Inappropriate pre-incubation time: The pre-incubation time with this compound may not be sufficient for the inhibitor to exert its effect. | Increase the pre-incubation time with this compound before adding the inflammasome activating stimulus. A typical pre-incubation time is 2-4 hours. | |
| Inflammasome pathway is not NALP7-dependent: The inflammasome activator you are using may be signaling through a different pathway (e.g., NLRP3, NLRC4) that is not directly affected by this compound. | Confirm that your stimulus activates the NALP7 inflammasome. Consider using positive controls for NALP7 activation, such as TLR agonists like LPS or Pam3CSK4.[3] | |
| High levels of cell death observed | This compound cytotoxicity: The concentration of this compound used may be toxic to your cells. | Perform a cytotoxicity assay (e.g., LDH release, MTT assay, or Calcein AM staining) to determine the maximum non-toxic concentration of this compound for your cell line.[6][7][8] |
| Inflammasome-induced pyroptosis: The observed cell death may be a result of pyroptosis, a form of inflammatory cell death downstream of inflammasome activation. | Measure markers of pyroptosis, such as LDH release or Gasdermin D cleavage, to distinguish it from this compound-induced cytotoxicity.[9][10] | |
| Inconsistent or variable results | Cell passage number and density: High passage numbers can alter cellular responses. Inconsistent cell seeding density can also lead to variability. | Use cells with a low passage number and ensure consistent cell seeding density across all experiments. |
| Reagent variability: The activity of reagents such as LPS or other inflammasome activators can vary between batches. | Test each new batch of reagents to ensure consistent activity. | |
| Incomplete dissolution of this compound: this compound may not be fully dissolved in the stock solution or may precipitate in the culture medium. | Ensure complete dissolution of the this compound powder in the solvent. When adding to media, vortex or pipette thoroughly to ensure proper mixing. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Comments |
| IC50 (STAMBP) | 0.33 µM | N/A (in vitro assay) | Half-maximal inhibitory concentration against the purified STAMBP enzyme.[4][5] |
| Effective Concentration Range | 0.1 - 10 µM | THP-1 cells, human PBMCs | Concentration range shown to inhibit IL-1β release and caspase-1 activation.[3][4] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Type | Priming Agent | Activation Stimulus | Recommended this compound Concentration Range |
| Human PBMCs | LPS (e.g., 10 ng/mL) | N/A (LPS alone can induce NALP7) | 1 - 10 µM |
| THP-1 cells | LPS (e.g., 200 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) | N/A (TLR agonists alone) | 1 - 10 µM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for inhibiting NALP7 inflammasome activation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete RPMI-1640 medium at various concentrations (e.g., 0, 0.2, 0.5, 1, 2, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the 2X this compound working solution to the respective wells.
-
Pre-incubate the cells with this compound for 2 hours at 37°C.
-
-
Inflammasome Activation:
-
Prepare a 10X stock of LPS (e.g., 100 ng/mL).
-
Add 20 µL of the 10X LPS stock to each well (final concentration 10 ng/mL), except for the negative control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
-
Data Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Plot the IL-1β concentration and LDH release as a function of this compound concentration to determine the optimal inhibitory and non-toxic concentration range.
-
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage
This protocol describes how to assess the effect of this compound on caspase-1 cleavage, a key indicator of inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
LPS
-
6-well cell culture plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat with the determined optimal concentration of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate with LPS (e.g., 200 ng/mL) for 6 hours.
-
-
Cell Lysis:
-
Collect the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of cleaved caspase-1 to pro-caspase-1.
-
Visualizations
Caption: this compound inhibits the NALP7 inflammasome pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive cytotoxicity assay based on the release of reporter enzymes, from stably transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
BC-1471 stability and storage conditions
Welcome to the technical support center for BC-1471, a selective STAMBP deubiquitinase inhibitor. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound, as well as troubleshooting guidance for its use in experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. Below is a summary of the recommended storage conditions for this compound in both solid and solution forms.
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 Month | For short-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
FAQs and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Question 1: My this compound solution appears to have precipitated. What should I do?
Answer: Precipitation of this compound in aqueous solutions can be a concern due to its limited aqueous solubility. Here are some steps to address this issue:
-
Solvent Choice: Ensure you are using a suitable solvent for your stock solution. This compound is soluble in DMSO at 10 mM.
-
Sonication: Briefly sonicate your stock solution to aid in dissolution.
-
Working Concentration: When preparing working solutions in aqueous media (e.g., cell culture medium), ensure the final concentration of the organic solvent (like DMSO) is kept low (typically below 0.5%) to prevent precipitation and minimize solvent-induced cytotoxicity.
-
Fresh Preparations: Prepare fresh working solutions from your stock for each experiment to minimize the chances of precipitation over time.
Question 2: I am observing inconsistent or unexpected results in my cell-based assays. Could this be related to this compound stability?
Answer: Inconsistent results can stem from several factors, including compound stability. Here's a troubleshooting workflow to consider:
-
Storage Conditions: Verify that your this compound stock solutions have been stored according to the recommended conditions (-80°C for long-term storage). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. This can help differentiate between on-target and off-target effects.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments to account for any effects of the solvent.
-
Compound Integrity: If you suspect degradation, it is advisable to use a fresh vial of this compound or prepare a new stock solution.
Question 3: How does this compound inhibit the STAMBP-NALP7 signaling pathway?
Answer: this compound is a small-molecule inhibitor of STAMBP (STAM-binding protein), a deubiquitinase enzyme.[1][2] Here's a simplified overview of the signaling pathway:
-
NALP7 Ubiquitination: The protein NALP7 is typically marked for degradation through a process called ubiquitination.[1][2]
-
STAMBP Action: STAMBP removes these ubiquitin tags from NALP7, thereby stabilizing the protein and preventing its degradation.[1][2]
-
Inflammasome Activation: Increased levels of NALP7 can lead to the activation of the NALP7 inflammasome, a multi-protein complex that plays a role in the inflammatory response by promoting the maturation of cytokines like IL-1β.[1]
-
This compound Inhibition: this compound inhibits the deubiquitinase activity of STAMBP.[1][3] This leads to an increase in ubiquitinated NALP7, which is then targeted for degradation. The resulting decrease in NALP7 protein levels suppresses inflammasome activation and subsequent IL-1β release.[1]
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound.
Protocol 1: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.
Objective: To evaluate the impact of light exposure on the stability of this compound.
Materials:
-
This compound (solid powder and/or in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Transparent, chemically inert containers (e.g., quartz cuvettes or glass vials).
-
Aluminum foil for dark controls.
-
Analytical method for quantifying this compound and its degradation products (e.g., HPLC-UV).
Procedure:
-
Sample Preparation:
-
Solid: Place a thin layer of this compound powder in a transparent container.
-
Solution: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) in a transparent container.
-
-
Dark Control: Prepare identical samples and wrap them securely in aluminum foil to serve as dark controls.
-
Exposure:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points during the exposure, withdraw samples.
-
Analyze the exposed samples and the dark controls using a validated stability-indicating analytical method (e.g., HPLC).
-
Compare the chromatograms of the exposed and dark control samples to identify any degradation products and quantify the remaining this compound.
-
-
Data Evaluation: Assess the extent of degradation and the formation of any photoproducts.
Protocol 2: Humidity Stress Testing
Objective: To determine the effect of humidity on the stability of solid this compound.
Materials:
-
This compound (solid powder)
-
Controlled humidity chambers or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 75% RH using a saturated solution of NaCl).
-
Open, shallow containers to allow for maximum exposure to the humid environment.
-
Analytical method for quantifying this compound and its degradation products (e.g., HPLC-UV).
Procedure:
-
Sample Preparation: Place a known amount of this compound powder in an open, shallow container.
-
Exposure: Place the sample in a controlled humidity chamber at a specific temperature (e.g., 25°C or 40°C) and relative humidity (e.g., 75% RH).
-
Time Points: Store the samples for a defined period, with samples being withdrawn for analysis at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Sample Analysis:
-
At each time point, analyze the sample using a validated stability-indicating analytical method.
-
Observe any changes in physical appearance (e.g., color, clumping).
-
Quantify the amount of this compound remaining and identify any degradation products.
-
-
Data Evaluation: Determine the rate of degradation, if any, under the specified humidity conditions.
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits STAMBP, leading to NALP7 degradation and reduced IL-1β release.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Overcoming poor solubility of BC-1471
This guide provides troubleshooting advice and detailed protocols to address the challenges associated with the poor aqueous solubility of the research compound BC-1471.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in DMSO is precipitating when diluted into my aqueous assay buffer. What is happening?
A1: This is a common issue for poorly soluble compounds. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. This compound is likely crashing out of solution because the final concentration of DMSO is too low to maintain its solubility, and the compound is not soluble in the aqueous buffer alone.
Q2: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. The exact tolerance will be cell-line dependent and should be determined empirically by running a vehicle control.
Q3: Can I use sonication or heating to get my precipitated this compound back into solution?
A3: Gentle warming (e.g., 37°C) and brief sonication can help redissolve the compound, but this may only be a temporary solution. If the compound is not stable in the aqueous buffer, it may precipitate again over time. It is crucial to assess the stability of the resulting solution. For anything other than short-term experiments, a formulation-based approach is recommended.
Q4: Are there alternative organic solvents I can use to prepare my stock solution?
A4: Yes, solvents such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be used. However, like DMSO, their final concentration in aqueous media must be minimized. The choice of solvent depends on the specific properties of this compound and the constraints of your experimental system. A solvent tolerance study is recommended.
Troubleshooting Guide: Overcoming Poor Solubility
This section provides a systematic approach to identifying and solving solubility issues with this compound.
Initial Assessment: Compound Precipitation
If you observe precipitation upon dilution of your DMSO stock, follow this workflow:
Caption: Troubleshooting workflow for initial precipitation issues.
Formulation Strategies
If reducing the organic solvent concentration is not sufficient, a formulation approach is necessary. The following strategies are recommended, starting with the simplest methods.
If this compound has ionizable groups (e.g., carboxylic acids, amines), its solubility can be highly dependent on pH.
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the compound, increasing its solubility in aqueous media.
-
For basic compounds: Decreasing the pH below the pKa will protonate the compound, increasing its solubility.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to aqueous solutions.
-
Common Co-solvents: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), ethanol.
-
Considerations: The final concentration of the co-solvent must be compatible with the experimental system.
Excipients are pharmacologically inactive substances used to improve the characteristics of a formulation.
-
Surfactants: Agents like Tween® 80 or Kolliphor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with this compound, shielding it from the aqueous environment.
Solubility Data Comparison
The following table summarizes hypothetical solubility data for this compound in various vehicles. This illustrates how different formulation strategies can be compared to find an optimal solution.
| Vehicle | This compound Solubility (µg/mL) | Final Excipient Conc. (%) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | N/A | Immediate precipitation |
| PBS + 0.5% DMSO | 0.5 | 0.5 | Precipitates within 30 minutes |
| 10% PEG-400 in Saline | 15.2 | 10.0 | Clear solution, stable for > 4 hours |
| 5% HP-β-CD in Water | 45.8 | 5.0 | Clear solution, stable for > 24 hours |
| 2% Kolliphor® EL in Saline | 22.5 | 2.0 | Slight opalescence, stable for > 12 hours |
Experimental Protocols
Protocol 1: Preparing a Formulation with HP-β-CD
This protocol describes how to prepare a 1 mg/mL stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
HP-β-CD powder
-
Deionized water
-
Vortex mixer
-
Sonicator bath
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 10% (w/v) solution in deionized water.
-
Add the HP-β-CD to the water in a beaker with a magnetic stir bar.
-
Stir at room temperature until the HP-β-CD is completely dissolved. This will be your 10% HP-β-CD vehicle.
-
-
Prepare the this compound Stock:
-
Weigh 1 mg of this compound powder and place it in a sterile glass vial.
-
Add 1 mL of the 10% HP-β-CD vehicle to the vial.
-
Vortex vigorously for 2 minutes.
-
Sonicate the vial in a bath sonicator for 15 minutes. The solution may appear cloudy.
-
Place the vial on a magnetic stirrer and stir overnight at room temperature.
-
-
Finalize the Solution:
-
After overnight stirring, visually inspect the solution. It should be clear.
-
Sterile-filter the solution using a 0.22 µm syringe filter compatible with your solvents.
-
The final concentration is 1 mg/mL. Store at 4°C or as recommended by compound stability data.
-
Caption: Experimental workflow for HP-β-CD formulation.
Protocol 2: Determining Aqueous Solubility
This protocol outlines a shake-flask method for determining the equilibrium solubility of this compound in a chosen vehicle.
Materials:
-
This compound powder
-
Chosen vehicle (e.g., PBS, 5% HP-β-CD)
-
HPLC-grade solvent for analysis (e.g., acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a glass vial (e.g., 2-5 mg). The solid should be clearly visible.
-
Add a known volume of the test vehicle (e.g., 1 mL).
-
Cap the vial tightly and place it on an orbital shaker set to 25°C (or desired temperature) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate HPLC-grade solvent (e.g., 1:100 in acetonitrile).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard curve.
-
Back-calculate to determine the concentration in the original supernatant, which represents the equilibrium solubility.
Hypothetical Signaling Pathway Involvement
Poor solubility can hinder the study of how this compound interacts with cellular targets. Assuming this compound is an inhibitor of a kinase (e.g., "Target Kinase") in a cancer-related pathway, delivering it effectively is key to validating its mechanism of action.
Caption: Hypothetical inhibition of the ERK signaling pathway by this compound.
BC-1471 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of BC-1471 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of STAMBP (STAM-binding protein), a deubiquitinase enzyme.[1][2][3] Its primary mechanism is to inhibit the deubiquitinase activity of STAMBP, which can lead to the accumulation of ubiquitinated proteins and affect downstream signaling pathways.[4]
Q2: What is the expected cytotoxic effect of this compound on cancer cell lines?
The cytotoxic effect of this compound can be cell-line dependent. While it has been shown to have anti-inflammatory effects by inhibiting the NALP7 inflammasome, its direct cytotoxic effects on cancer cells may vary.[1][4] Some studies have reported that this compound did not exert obvious effects on the viability of certain cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.[3] Therefore, the expected outcome may not always be significant cell death, and the observed effects could be due to off-target activities.[2]
Q3: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against STAMBP deubiquitinase activity is 0.33 μM.[1] However, it is important to note that some research indicates that even at higher concentrations (e.g., 100 μM), this compound may not completely inhibit STAMBP activity in vitro.[2]
Q4: How does this compound impact the NALP7 inflammasome?
This compound has been shown to inhibit the activity of the NALP7 inflammasome.[1][4] By inhibiting STAMBP, this compound can lead to a decrease in NALP7 protein levels, which in turn suppresses the release of the pro-inflammatory cytokine IL-1β.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed at expected concentrations. | The specific cell line may be resistant to the cytotoxic effects of this compound. | - Confirm the expression and activity of STAMBP in your cell line. - Consider that the primary effect of this compound in your model may be anti-inflammatory rather than directly cytotoxic.[1][4] - Test a broader range of concentrations. |
| The compound may have degraded. | - Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[1] | |
| High variability between replicate wells in cytotoxicity assays. | Inconsistent cell seeding density. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and verify its calibration. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| Pipetting errors during reagent addition. | - Be consistent with pipetting technique and ensure complete mixing of reagents in each well. | |
| Discrepancy with previously published data. | Different experimental conditions (e.g., cell line passage number, serum concentration, incubation time). | - Standardize your protocol and carefully document all experimental parameters. - Be aware that some studies have questioned the in vitro inhibitory activity of this compound.[2] |
| Off-target effects of the compound. | - Consider that observed effects may not be solely due to STAMBP inhibition.[2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[5][6]
Materials:
-
This compound
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).[7]
-
Incubate for the desired treatment period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[8]
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).[9]
-
Add the stop solution to each well.[9]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
This compound
-
6-well plates or tissue culture flasks
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[11]
Visualizations
Caption: A general workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
How to validate BC-1471 activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of BC-1471, a putative inhibitor of the deubiquitinase STAMBP, in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound has been reported as a small-molecule inhibitor of STAM-binding protein (STAMBP), a deubiquitinase (DUB) enzyme.[1][2][3][4] It is thought to function through competitive inhibition, preventing the binding of ubiquitin to STAMBP's catalytic domain.[3]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound is suggested to modulate the NALP7 inflammasome pathway. STAMBP deubiquitinates and stabilizes NALP7, a key component of the inflammasome. By inhibiting STAMBP, this compound is expected to decrease NALP7 protein levels, leading to reduced inflammasome activation and subsequent suppression of pro-inflammatory cytokine release, such as IL-1β.[3][4]
Q3: Why am I not observing the reported inhibitory effect of this compound?
A3: It is important to note that there are conflicting reports in the scientific literature regarding the efficacy of this compound. While some studies have demonstrated its inhibitory activity against STAMBP[3][4], others have been unable to reproduce these findings in vitro.[1][2] This discrepancy may be due to variations in experimental conditions, reagent quality, or the inherent properties of the compound. Our troubleshooting guide below addresses potential reasons for a lack of activity.
Q4: What are the key validation assays for this compound activity?
A4: The two primary types of assays to validate this compound activity are:
-
In Vitro Deubiquitination (DUB) Assay: This biochemical assay directly measures the enzymatic activity of recombinant STAMBP on a ubiquitin substrate in the presence of this compound.
-
Cell-Based Assays: These assays assess the downstream cellular effects of STAMBP inhibition in a relevant cell line (e.g., THP-1 monocytes). Key readouts include NALP7 protein levels and IL-1β secretion following stimulation with a TLR agonist.
Troubleshooting Guide
This guide addresses common issues encountered when validating this compound activity.
| Issue | Potential Cause | Recommended Solution |
| No inhibition observed in the in vitro DUB assay. | Compound Inactivity: As noted in some publications, this compound may not be a potent inhibitor of STAMBP under all conditions.[1][2] | - Ensure the correct formulation and purity of this compound. - Include a known, potent STAMBP inhibitor as a positive control if available. - Consider using an orthogonal biophysical method to confirm direct binding of this compound to STAMBP. |
| Enzyme Quality: Recombinant STAMBP may have low activity or be improperly folded. | - Verify the activity of your recombinant STAMBP using a control substrate in the absence of any inhibitor. - Use a fresh aliquot of the enzyme. | |
| Assay Conditions: Sub-optimal buffer composition, substrate concentration, or incubation time. | - Optimize the assay conditions, including pH, salt concentration, and temperature. - Perform a substrate titration to determine the Km and use a substrate concentration around the Km value. | |
| Inconsistent results in cell-based assays. | Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can exhibit altered responses. | - Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. - Regularly test for mycoplasma contamination. |
| TLR Agonist Stimulation: Insufficient or excessive stimulation with LPS or Pam3CSK4. | - Titrate the concentration of the TLR agonist to achieve a robust but sub-maximal induction of NALP7 and IL-1β. | |
| This compound Solubility and Stability: The compound may precipitate in cell culture media or be unstable. | - Visually inspect the media for any precipitation after adding this compound. - Prepare fresh stock solutions of this compound for each experiment. | |
| High background in Western blots for NALP7. | Antibody Specificity: The primary antibody may have low specificity, leading to non-specific bands. | - Validate the NALP7 antibody using positive and negative controls (e.g., STAMBP knockdown cells). - Optimize antibody concentration and incubation time. |
| Blocking and Washing: Inadequate blocking or washing steps. | - Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). - Increase the number and duration of wash steps. |
Experimental Protocols
In Vitro Deubiquitination (DUB) Assay
This protocol is for assessing the direct inhibitory effect of this compound on STAMBP enzymatic activity.
-
Reagents:
-
Recombinant human STAMBP
-
K63-linked di-ubiquitin (di-Ub)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a reaction mixture containing DUB Assay Buffer and recombinant STAMBP (e.g., 25 nM).
-
Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO vehicle control to the reaction mixture.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding K63-linked di-Ub substrate (e.g., 200 nM).
-
Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the cleavage of di-Ub to mono-ubiquitin by SDS-PAGE and Coomassie staining or Western blotting using an anti-ubiquitin antibody.
-
Cell-Based NALP7 Stabilization and IL-1β Release Assay
This protocol evaluates the effect of this compound on NALP7 protein levels and IL-1β secretion in THP-1 cells.
-
Reagents:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) or Pam3CSK4
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer for Western blotting
-
IL-1β ELISA kit
-
-
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Pre-treatment: Replace the medium with fresh serum-free media and pre-treat the differentiated cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 200 ng/mL LPS) for 6 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for IL-1β measurement.
-
Lyse the cells with lysis buffer for Western blot analysis of NALP7 protein levels.
-
-
Analysis:
-
Quantify IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine NALP7 and a loading control (e.g., GAPDH) protein levels in the cell lysates by Western blotting.
-
-
Visualizations
References
- 1. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BC-1471 and Other STAMBP Inhibitors for Researchers
For researchers and professionals in drug development, the deubiquitinase STAMBP (STAM-binding protein) has emerged as a compelling therapeutic target in inflammatory diseases and oncology. This guide provides an objective comparison of BC-1471, a widely recognized STAMBP inhibitor, with other emerging alternatives, supported by available experimental data.
Performance Comparison of STAMBP Inhibitors
The landscape of STAMBP inhibitors is evolving, with several molecules demonstrating varied potencies. While the small molecule this compound has been a staple in STAMBP research, newer ubiquitin variant (UbV) inhibitors have shown significantly higher potency in preclinical studies.
| Inhibitor | Type | Target | IC50 | Key Findings |
| This compound | Small Molecule | STAMBP | 0.33 µM[1] | Inhibits NALP7 inflammasome activity; suppresses IL-1β release.[1][2] However, some studies suggest it may not be a potent inhibitor and could have off-target effects.[3][4] |
| STAMBP-IN-1 | Small Molecule | STAMBP | 0.33 mM[5][6] | Decreases NALP7 protein levels and suppresses IL-1β release.[5][6] Appears to be the same compound as this compound, with a notable discrepancy in the reported IC50 in some sources. |
| UbVSP.1 | Ubiquitin Variant | STAMBP | 8.4 nM[3] | A potent inhibitor of STAMBP isopeptidase activity, significantly exceeding the inhibitory effect of this compound in in-vitro assays.[3] |
| UbVSP.3 | Ubiquitin Variant | STAMBP | 9.8 nM[3] | Demonstrates potent inhibition of STAMBP isopeptidase activity, comparable to UbVSP.1.[3] |
Note on this compound Efficacy: While initial reports highlighted this compound as a specific STAMBP inhibitor, subsequent independent studies have raised questions about its potency and specificity.[3][4] Researchers have observed incomplete inhibition of STAMBP activity in in-vitro deubiquitinase (DUB) assays, even at high concentrations.[3] This suggests that some of the observed cellular effects of this compound may be due to off-target activities. Therefore, caution is advised when interpreting data generated using this compound as a specific STAMBP probe.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of STAMBP inhibitors.
In Vitro Deubiquitinase (DUB) Assay
This assay is fundamental for assessing the direct inhibitory effect of a compound on STAMBP's enzymatic activity.
Objective: To measure the inhibition of STAMBP-mediated cleavage of a ubiquitin substrate.
Materials:
-
Recombinant purified STAMBP protein
-
Substrate: K63-linked di-ubiquitin (di-Ub) or ubiquitinated NALP7 (Ub-NALP7)
-
STAMBP inhibitors (e.g., this compound, UbVs)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for ubiquitin and/or the specific substrate
Procedure:
-
Inhibitor Pre-incubation: Purified recombinant STAMBP is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The deubiquitination reaction is initiated by the addition of the K63-linked di-ubiquitin substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody that recognizes ubiquitin. The inhibition of STAMBP activity is determined by the reduction in the cleavage of di-ubiquitin into mono-ubiquitin.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to verify the direct binding of an inhibitor to STAMBP within a cellular context.
Objective: To assess the thermal stabilization of STAMBP upon inhibitor binding in cell lysates or intact cells.
Procedure:
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control.
-
Heating: The cell lysates or intact cells are heated to a range of temperatures.
-
Protein Extraction: Soluble proteins are extracted.
-
Analysis: The amount of soluble STAMBP at each temperature is quantified by Western blotting or other protein detection methods.
-
Interpretation: A shift in the melting curve of STAMBP to a higher temperature in the presence of the inhibitor indicates direct binding.
Visualizing STAMBP's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the STAMBP signaling pathway and a typical experimental workflow.
Caption: STAMBP signaling pathway and point of inhibition.
Caption: A generalized workflow for an in-vitro DUB assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
A Comparative Guide to BC-1471 and Ubiquitin Variant Inhibitors of STAMBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor BC-1471 and recently developed ubiquitin variant (UbV) inhibitors targeting the deubiquitinase STAMBP (STAM Binding Protein). The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies on STAMBP function and for potential therapeutic development.
Introduction to STAMBP and its Inhibition
STAMBP, also known as AMSH (Associated Molecule with the SH3 domain of STAM), is a zinc metalloprotease belonging to the JAMM (Jab1/MPN/Mov34) family of deubiquitinases (DUBs). It specifically cleaves K63-linked polyubiquitin chains, playing a crucial role in various cellular processes, including endosomal sorting of ubiquitinated proteins, cytokine signaling, and inflammasome regulation. Notably, STAMBP is implicated in the EGFR/MAPK signaling pathway and has been identified as a potential therapeutic target in certain cancers.
Given its involvement in key signaling pathways, the development of potent and selective STAMBP inhibitors is of significant interest. This guide compares two distinct classes of STAMBP inhibitors: the small molecule this compound and engineered ubiquitin variants (UbVs).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the ubiquitin variant inhibitors UbVSP.1 and UbVSP.3.
Table 1: Inhibitor Potency against STAMBP
| Inhibitor | Type | IC50 (nM) | Notes |
| This compound | Small Molecule | 330[1] | Inconsistent reports on potency; another study found it did not fully inhibit STAMBP even at 100 µM and its inhibition was not dose-dependent[2][3]. |
| UbVSP.1 | Ubiquitin Variant | 8.4[4] | Significantly more potent than this compound. |
| UbVSP.3 | Ubiquitin Variant | 9.8[4] | Potency similar to UbVSP.1. |
Table 2: Inhibitor Selectivity
| Inhibitor | Target(s) | Selectivity Profile |
| This compound | STAMBP | Data on selectivity against a broader panel of DUBs is not readily available. |
| UbVSP.1 | STAMBP, STAMBPL1 | Inhibits both STAMBP and its close paralog STAMBPL1[4][5]. |
| UbVSP.3 | STAMBP | Selective for STAMBP over STAMBPL1[4][5]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.
Protocol 1: In Vitro Deubiquitination (DUB) Assay with K63-linked Di-ubiquitin (for this compound)
This protocol is based on the methodology described for testing this compound's inhibitory activity[1].
1. Reagents:
- Recombinant human STAMBP protein
- K63-linked di-ubiquitin (di-Ub) substrate
- This compound (dissolved in DMSO)
- DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
- SDS-PAGE loading buffer
- Coomassie Brilliant Blue or silver stain reagents
2. Procedure:
- Prepare a reaction mixture containing DUB Assay Buffer and recombinant STAMBP (e.g., 25 nM).
- Add this compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
- Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.
- Initiate the deubiquitination reaction by adding the K63-linked di-Ub substrate (e.g., 200 nM).
- Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analyze the reaction products by SDS-PAGE. The cleavage of di-ubiquitin into mono-ubiquitin can be visualized by Coomassie or silver staining.
- Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-based K63-diUb Substrate Cleavage Assay (for Ubiquitin Variants)
This protocol is based on the methodology used to determine the IC50 values for UbVSP.1 and UbVSP.3[4].
1. Reagents:
- Recombinant human STAMBP protein (JAMM domain or full-length)
- FRET-based K63-linked di-ubiquitin substrate (e.g., with a donor and acceptor fluorophore pair)
- Ubiquitin variant inhibitors (UbVSP.1, UbVSP.3)
- Assay Buffer (specific to the FRET pair and enzyme requirements)
- Microplate reader capable of FRET measurements
2. Procedure:
- In a microplate, prepare serial dilutions of the ubiquitin variant inhibitors.
- Add a constant concentration of recombinant STAMBP to each well.
- Pre-incubate the enzyme and inhibitors for 15-30 minutes at room temperature.
- Initiate the reaction by adding the FRET-based K63-diUb substrate.
- Immediately begin monitoring the change in FRET signal over time using a microplate reader. Cleavage of the di-Ub substrate will lead to a decrease in FRET.
- Determine the initial reaction rates from the kinetic data.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to calculate the IC50 values.
Protocol 3: Immunoprecipitation of Ubiquitinated NALP7 for DUB Assay
This protocol describes the preparation of a physiological substrate for STAMBP, as used in studies with this compound[6].
1. Reagents:
- Cell line expressing tagged NALP7 (e.g., V5-tagged)
- Lysis Buffer (e.g., RIPA buffer) containing DUB inhibitors (e.g., NEM, iodoacetamide) and protease inhibitors
- Antibody against the tag (e.g., anti-V5 antibody)
- Protein A/G agarose beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
2. Procedure:
- Lyse the cells in Lysis Buffer to preserve the ubiquitination status of NALP7.
- Clarify the lysate by centrifugation.
- Incubate the lysate with the anti-tag antibody for 2-4 hours at 4°C.
- Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-NALP7 complexes.
- Wash the beads several times with Wash Buffer to remove non-specific binding.
- Elute the ubiquitinated NALP7 from the beads using Elution Buffer.
- The eluted ubiquitinated NALP7 can then be used as a substrate in an in vitro DUB assay with recombinant STAMBP and inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the STAMBP signaling pathway and a general experimental workflow for inhibitor testing.
References
- 1. A new FRET-based platform to track substrate ubiquitination by fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BC-1471 in Inflammatory Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the STAMBP inhibitor BC-1471 with other anti-inflammatory agents. This document synthesizes available experimental data to evaluate its efficacy in various inflammatory models, offering insights into its mechanism of action and potential therapeutic applications.
Abstract
This compound is a small-molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP), which plays a crucial role in regulating inflammatory signaling pathways. By targeting STAMBP, this compound effectively suppresses the activation of the NALP7 inflammasome, leading to a reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). This guide presents a comparative analysis of this compound's efficacy against other inflammasome inhibitors and anti-inflammatory compounds, supported by experimental data from in vitro models. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and potential for therapeutic development.
Introduction to this compound
This compound is a selective inhibitor of STAMBP, a deubiquitinase enzyme that stabilizes the NALP7 (NACHT, LRR and PYD domains-containing protein 7) inflammasome. The NALP7 inflammasome is a multi-protein complex that, upon activation by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) and Pam3CSK4, triggers the maturation and secretion of IL-1β, a key mediator of inflammation[1]. This compound disrupts this process by inhibiting the deubiquitinase activity of STAMBP, leading to the degradation of NALP7 and subsequent suppression of IL-1β release[1].
Comparative Efficacy of this compound and Alternatives
The alternatives chosen for this comparison are:
-
UbVSP.1: A ubiquitin variant that is a potent and specific inhibitor of STAMBP's isopeptidase activity.
-
MCC950: A well-characterized and potent small-molecule inhibitor of the NLRP3 inflammasome.
-
Parthenolide: A natural sesquiterpene lactone with broad anti-inflammatory properties, including the inhibition of NF-κB and inflammasome activation.
Table 1: Comparison of this compound and Alternative Inflammasome Inhibitors
| Compound | Target(s) | Mechanism of Action | Reported IC50 | Cellular Model | Stimulation | Reference |
| This compound | STAMBP | Inhibits deubiquitinase activity, leading to NALP7 degradation and reduced IL-1β secretion. | 0.33 µM (in vitro DUB assay) | THP-1 cells, human PBMCs | LPS, Pam3CSK4 | [2] |
| UbVSP.1 | STAMBP | Potently inhibits isopeptidase activity. | Not reported in cellular assays | Not reported in cellular assays | Not applicable | [3] |
| MCC950 | NLRP3 | Directly inhibits NLRP3 ATPase activity, preventing inflammasome assembly. | ~14.3 nM - 0.2 µM (IL-1β release) | THP-1 cells, mouse BMDMs | LPS + Nigericin/ATP | [4] |
| Parthenolide | NF-κB, Caspase-1, NLRP3 | Inhibits NF-κB signaling and directly inhibits Caspase-1 and NLRP3 ATPase activity. | ~2.6 µM (IL-1β release) | THP-1 cells | LPS | [5] |
Note: The IC50 values are from different studies with varying experimental conditions and should be interpreted with caution.
Experimental Protocols
THP-1 Cell Culture and Differentiation
The human monocytic leukemia cell line, THP-1, is a widely used model for studying monocyte and macrophage biology.
-
Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Differentiation into Macrophages: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Following PMA treatment, the adherent macrophage-like cells are washed with fresh medium and rested for 24 hours before stimulation.
Induction of Inflammasome Activation in THP-1 Macrophages
-
Priming (Signal 1): Differentiated THP-1 macrophages are primed with a TLR agonist to induce the transcription of pro-IL-1β. A typical priming signal is 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Activation (Signal 2): Following priming, a second signal is required to activate the inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. A commonly used second signal is 5 mM ATP for 30-60 minutes.
Measurement of IL-1β Secretion by ELISA
-
Sample Collection: After stimulation, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of IL-1β in the supernatant is quantified using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for human IL-1β.
-
Adding the collected supernatants and a series of IL-1β standards to the wells.
-
Incubating to allow the IL-1β to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody that binds to a different epitope on the captured IL-1β.
-
Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Adding a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of IL-1β in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting IL-1β secretion.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing inhibitor efficacy in THP-1 cells.
Discussion and Conclusion
This compound demonstrates a clear mechanism of action by inhibiting the STAMBP-NALP7 inflammasome axis, leading to reduced IL-1β secretion in response to TLR agonists. While direct comparative efficacy data against other inflammasome inhibitors is limited, the available information suggests it is a valuable tool for studying the role of STAMBP in inflammation.
However, it is important to note that some studies have questioned the potency and specificity of this compound as a STAMBP inhibitor in biochemical assays, suggesting that newer compounds like UbVSP.1 may be more effective in this regard[3]. Further research is needed to directly compare the anti-inflammatory efficacy of this compound with other inflammasome inhibitors, such as the potent NLRP3 inhibitor MCC950, in standardized cellular models. Such studies would provide a clearer picture of its relative potency and therapeutic potential.
For researchers in drug development, this compound serves as a lead compound for the development of more potent and specific STAMBP inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting future studies aimed at evaluating the therapeutic utility of targeting the STAMBP-NALP7 axis in inflammatory diseases.
References
- 1. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of BC-1471 on the NALP7 Pathway: A Comparative Guide
For researchers in immunology and drug development, understanding the regulation of inflammasomes is paramount. The NACHT, LRR, and PYD domains-containing protein 7 (NALP7) inflammasome is implicated in inflammatory responses, and identifying potent, specific inhibitors is a key area of research. This guide provides a comprehensive comparison of BC-1471, a small molecule inhibitor of STAM-binding protein (STAMBP), with genetic knockdown approaches for inhibiting NALP7 inflammasome activity. While not a direct inhibitor of NALP7, this compound effectively suppresses NALP7 protein levels and its downstream signaling.
Comparative Analysis of NALP7 Pathway Inhibition: this compound vs. STAMBP Knockdown
The following table summarizes the key characteristics and performance metrics of this compound as an inhibitor of the NALP7 pathway, benchmarked against siRNA-mediated knockdown of STAMBP, the direct target of this compound.
| Feature | This compound | STAMBP siRNA Knockdown | NALP7 siRNA Knockdown |
| Target | STAM-binding protein (STAMBP) deubiquitinase | STAMBP mRNA | NALP7 mRNA |
| Mechanism of Action | Competitive inhibition of STAMBP's deubiquitinase activity, leading to increased ubiquitination and subsequent lysosomal degradation of NALP7.[1][2][3] | Silencing of STAMBP gene expression, preventing the deubiquitination and stabilization of NALP7.[1] | Direct silencing of NALP7 gene expression. |
| Reported IC50 | 0.33 µM for STAMBP deubiquitinase activity.[3][4] | Not Applicable | Not Applicable |
| Effect on NALP7 Protein Levels | Dose-dependent reduction in NALP7 protein levels in response to TLR agonists like LPS and Pam3CSK4.[1][3][4] | Abrogation of LPS- or Pam3CSK4-induced increases in NALP7 protein.[1] | Direct reduction of NALP7 protein levels. |
| Downstream Effects | Suppression of IL-1β release and caspase-1 activation in THP-1 cells and human PBMCs.[1][4][5] | Similar to this compound, expected to reduce IL-1β release and caspase-1 activation.[1] | Direct inhibition of NALP7-mediated inflammasome activation. |
| Advantages | Small molecule, cell-permeable, rapid and reversible inhibition, suitable for in vitro and potentially in vivo studies. | High specificity for STAMBP target. | High specificity for NALP7 target. |
| Limitations | Potential for off-target effects. Some studies have questioned its in vitro efficacy and specificity.[6][7] | Requires transfection, transient effect, not suitable for all cell types, potential for off-target knockdown. | Requires transfection, transient effect, not suitable for all cell types. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used to validate the inhibitory effect of this compound on the NALP7 pathway.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells are commonly used. They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with this compound (typically in the range of 0.1-10 µM) for a specified period (e.g., 2-4 hours) before stimulation.[4][5]
-
Inflammasome Activation: Cells are stimulated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) (e.g., 10-200 ng/mL) or Pam3CSK4 (e.g., 10-100 ng/mL) for a designated time (e.g., 6-8 hours) to induce NALP7 expression and inflammasome activation.[3][4][5]
Western Blotting for NALP7 Protein Levels
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for NALP7, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein levels.
ELISA for IL-1β Secretion
-
Sample Collection: After cell treatment and stimulation, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of secreted IL-1β in the supernatant is measured using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the IL-1β concentrations in the samples are calculated.
Caspase-1 Activity Assay
-
Cell Treatment: Cells are treated with this compound and stimulated with TLR agonists as described above.
-
FLICA Assay: A fluorescent labeled inhibitor of caspases (FLICA) assay kit is used to detect active caspase-1. The FLICA reagent binds covalently to active caspase-1.
-
Flow Cytometry: The percentage of cells with active caspase-1 is quantified by flow cytometry, measuring the fluorescence intensity of the cells.[5]
In Vitro Deubiquitinase (DUB) Assay
-
Reagents: Purified recombinant STAMBP, K63-linked di-ubiquitin (di-Ub), and this compound are required.
-
Reaction: Recombinant STAMBP is incubated with di-Ub in the presence of varying concentrations of this compound in a DUB reaction buffer at 37°C for a specified time (e.g., 2 hours).
-
Analysis: The reaction products (mono-ubiquitin) are resolved by SDS-PAGE and visualized by Coomassie blue staining or Western blotting with an anti-ubiquitin antibody. The intensity of the mono-ubiquitin band is quantified to determine the inhibitory effect of this compound.[3]
Visualizing the Mechanism and Workflow
To further elucidate the underlying processes, the following diagrams illustrate the NALP7 signaling pathway and a typical experimental workflow for validating this compound's inhibitory effect.
Caption: NALP7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's effect on NALP7.
References
- 1. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inflammasome Inhibitors: BC-1471 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BC-1471 with other prominent inflammasome inhibitors. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Inflammasome Inhibition
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system. Their activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of Caspase-1. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases, making them a key target for therapeutic intervention. This guide focuses on this compound, a novel inflammasome inhibitor, and compares its performance with other inhibitors targeting different components of the inflammasome cascade.
This compound: A Novel STAMBP Inhibitor
This compound is a small-molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP).[1][2] Its mechanism of action is distinct from many other inflammasome inhibitors. By inhibiting STAMBP, this compound leads to a decrease in the protein levels of NACHT, LRR and PYD domains-containing protein 7 (NLRP7, also known as NALP7), a component of the inflammasome.[1][3][4] This ultimately suppresses the activation of the inflammasome and the subsequent release of IL-1β.[1][3][5]
Comparative Data of Inflammasome Inhibitors
The following table summarizes the quantitative data for this compound and other selected inflammasome inhibitors. The inhibitors are categorized based on their primary molecular target within the inflammasome pathway.
| Inhibitor | Target | Assay Type | Cell Type/System | IC50/Ki | Reference |
| This compound | STAMBP (DUB) | In vitro DUB assay | Recombinant STAMBP | 0.33 µM | [1][2] |
| MCC950 | NLRP3 | IL-1β release | Mouse BMDM | 7.5 nM | |
| IL-1β release | Human HMDM | 8.1 nM | |||
| Dapansutrile (OLT1177) | NLRP3 | IL-1β & IL-18 release | J774 Macrophages | 1 nM | |
| Belnacasan (VX-765) | Caspase-1 | Cell-free assay | Recombinant Caspase-1 | 0.8 nM (Ki) | |
| IL-1β release | Human PBMC | ~0.7 µM | |||
| Ac-YVAD-cmk | Caspase-1 | Cell-free assay | Recombinant Caspase-1 | - |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and highlights the points of inhibition for the compared molecules.
Caption: Inflammasome signaling pathway and inhibitor targets.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the evaluation and comparison of inflammasome inhibitors.
Caption: Typical workflow for evaluating inflammasome inhibitors.
Detailed Experimental Protocols
IL-1β Release Assay (for NLRP3 and STAMBP inhibitors)
This protocol is adapted for screening inhibitors of the NLRP3 and NLRP7 inflammasomes in monocytic cell lines (e.g., THP-1) or primary cells (e.g., PBMCs).
a. Cell Culture and Seeding:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
Seed the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well. For PBMCs, isolate from whole blood using Ficoll-Paque density gradient centrifugation and seed at 2 x 10^5 cells/well.
b. Inhibitor Treatment and Inflammasome Activation:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound, MCC950, Dapansutrile) or vehicle control (DMSO) for 1-2 hours.
-
Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 200 ng/mL and incubate for 4-6 hours.
-
Activate the inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM and incubate for 30-60 minutes.
c. IL-1β Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caspase-1 Activity Assay (FLICA)
This protocol describes the measurement of active Caspase-1 in cells using a fluorescent inhibitor of caspases (FLICA) assay.
a. Cell Preparation and Treatment:
-
Prepare and treat cells with inhibitors and inflammasome activators as described in the IL-1β release assay protocol (steps 1a and 1b).
b. FLICA Staining:
-
During the last hour of the inflammasome activation step, add the FAM-YVAD-FMK FLICA reagent to the cell culture medium at the recommended concentration (typically 1X).
-
Incubate the cells for 1 hour at 37°C, protected from light.
-
Wash the cells twice with 1X Apoptosis Wash Buffer to remove any unbound FLICA reagent.
c. Analysis:
-
Analyze the stained cells by flow cytometry using an excitation wavelength of 488 nm and an emission filter of ~520 nm.
-
The fluorescence intensity is proportional to the amount of active Caspase-1 in the cells.
-
Alternatively, visualize the cells using a fluorescence microscope.
In Vitro Deubiquitinase (DUB) Assay (for this compound)
This protocol is designed to assess the direct inhibitory effect of this compound on the enzymatic activity of STAMBP.
a. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
In a microcentrifuge tube, combine recombinant human STAMBP protein (e.g., 25 nM), a di-ubiquitin substrate (e.g., K63-linked di-ubiquitin, 200 nM), and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 60-120 minutes).
b. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for ubiquitin to visualize the cleavage of the di-ubiquitin substrate into mono-ubiquitin.
-
Quantify the band intensities of the di-ubiquitin and mono-ubiquitin using densitometry software.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound presents a unique mechanism for inflammasome inhibition by targeting the deubiquitinase STAMBP, which in turn regulates NLRP7 protein levels. This contrasts with many other well-characterized inhibitors that directly target core components of the inflammasome such as NLRP3 or Caspase-1. The provided data and protocols offer a framework for the comparative evaluation of these different classes of inflammasome inhibitors, enabling researchers to select the most appropriate tools for their specific research questions in the field of inflammation and immunology. Further studies are warranted to fully elucidate the therapeutic potential of targeting the STAMBP-NLRP7 axis in inflammatory diseases.
References
Scrutinizing the Specificity of BC-1471: A Comparative Guide to its Deubiquitinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive analysis of the available data on the cross-reactivity of BC-1471, a reported inhibitor of the deubiquitinase STAMBP, with other deubiquitinases. While direct, comprehensive screening data against a panel of deubiquitinases remains limited in the public domain, this guide synthesizes the existing literature to offer a clear perspective on its selectivity and highlights the experimental approaches crucial for such assessments.
This compound has been identified as a small molecule inhibitor of STAMBP (STAM-binding protein), a JAMM/MPN family deubiquitinase.[1] STAMBP plays a critical role in regulating the NALP7 inflammasome, a key component of the innate immune response.[1] By inhibiting STAMBP, this compound has been shown to decrease NALP7 protein levels and subsequently suppress the release of the pro-inflammatory cytokine IL-1β.[1][2] This has positioned this compound as a tool for studying inflammatory diseases.[1]
However, the efficacy and specificity of this compound as a STAMBP inhibitor have been a subject of debate within the scientific community. While one study reported a half-maximal inhibitory concentration (IC50) of 0.33 μM for this compound against STAMBP in an in vitro deubiquitination assay[2], other independent studies have failed to replicate this inhibitory activity.[3][4] These conflicting findings underscore the critical need for rigorous and standardized cross-reactivity profiling. It has been suggested that the observed cellular effects of this compound might be attributable to off-target activities.[3]
Comparative Analysis of Inhibitory Activity
A comprehensive quantitative comparison of this compound's activity against a wide range of deubiquitinases is currently unavailable in published literature. To provide a framework for such an analysis, the following table presents the reported IC50 value for this compound against its intended target, STAMBP. Ideally, this table would be populated with data from a broad panel of DUBs to delineate the selectivity profile of this compound.
| Deubiquitinase | Family | Reported IC50 of this compound (μM) | Reference |
| STAMBP | JAMM/MPN | 0.33 | [2] |
| Other DUBs | - | Data not available | - |
Note: The IC50 value for STAMBP is based on a single study and has been contested by other research.[3][4] The absence of data for other deubiquitinases highlights a significant gap in our understanding of this compound's specificity.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of a deubiquitinase inhibitor like this compound, a series of biochemical and cellular assays are typically employed. Below are detailed methodologies for key experiments.
In Vitro Deubiquitinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified deubiquitinase.
Objective: To quantify the inhibitory potency (e.g., IC50) of this compound against a panel of purified deubiquitinases.
Materials:
-
Purified recombinant deubiquitinases (e.g., STAMBP, USP7, UCHL1, etc.)
-
This compound (or other test compounds) at various concentrations
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of a purified deubiquitinase to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the deubiquitination reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the DUB releases the fluorophore, resulting in a measurable signal.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Repeat this procedure for a panel of different deubiquitinases to assess cross-reactivity.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's intended action and the process of evaluating its specificity, the following diagrams are provided.
References
- 1. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BC-1471's IC50 Value: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) value of BC-1471, a reported inhibitor of the deubiquitinase STAMBP. Recent independent studies have presented conflicting data regarding its efficacy, which this guide aims to objectively present alongside information on alternative inhibitors. Detailed experimental methodologies and relevant signaling pathways are also provided to offer a comprehensive resource for researchers in this field.
Comparative Analysis of IC50 Values
The inhibitory potential of this compound against its target, STAMBP, has been a subject of conflicting reports. The following table summarizes the reported IC50 values for this compound from different studies, alongside data for alternative STAMBP inhibitors.
| Compound | Target | Reported IC50 Value | Cell/Assay Type | Source |
| This compound | STAMBP | 0.33 µM | In vitro deubiquitinase assay | Bednash et al. (2017)[1][2] |
| This compound | STAMBP | No significant inhibition detected up to 100 µM | In vitro deubiquitinase assay | Zhang et al. (2022)[3] |
| UbV.SP.1 | STAMBP | 8.4 nM | In vitro deubiquitinase assay | Zhang et al. (2022)[3] |
| UbV.SP.3 | STAMBP | 9.8 nM | In vitro deubiquitinase assay | Zhang et al. (2022)[3] |
Note: The discrepancy in the reported IC50 values for this compound highlights the critical need for independent validation of published findings. The initial report of this compound's activity stemmed from an in silico screening, and subsequent in vitro validation has not been consistently replicated.[3] In contrast, the ubiquitin variant (UbV) inhibitors, UbV.SP.1 and UbV.SP.3, have demonstrated potent inhibition of STAMBP in the nanomolar range in recent studies.[3]
Experimental Protocols
Accurate determination of IC50 values is crucial for the validation of potential inhibitors. Below is a generalized protocol for an in vitro deubiquitinase assay and a cell-based viability assay, which are common methods for assessing inhibitor potency.
In Vitro Deubiquitinase (DUB) Assay for IC50 Determination
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of a deubiquitinase like STAMBP in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant STAMBP enzyme
-
Fluorogenic deubiquitinase substrate (e.g., K63-linked di-ubiquitin with a FRET pair)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. Add a fixed concentration of the STAMBP enzyme to each well of the microplate. c. Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by the DUB separates the FRET pair, leading to an increase in the donor's fluorescence emission. f. The initial reaction velocity is calculated from the linear phase of the fluorescence curve. g. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. h. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]
Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a common colorimetric assay to assess the effect of a compound on the viability of adherent cells.
-
Reagents and Materials:
-
Adherent cell line (e.g., THP-1 monocytes for inflammasome studies)[4]
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear, flat-bottom plates
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the complete cell culture medium. c. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control. d. Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2. e. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. f. Carefully remove the medium containing MTT. g. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. h. Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. i. Calculate the percentage of cell viability for each concentration relative to the vehicle control. j. Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value by non-linear regression analysis.[5]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's proposed mechanism and the experimental process for its evaluation, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of a compound using a cell-based MTT assay.
Caption: Proposed mechanism of this compound in the NALP7 inflammasome pathway.
References
- 1. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of BC-1471 Across Diverse Cancer Cell Lines: A Performance Review
For Immediate Release
This guide provides a comparative overview of the small-molecule inhibitor BC-1471, focusing on its variable efficacy across different cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting the ubiquitin-proteasome system.
This compound is a known inhibitor of the deubiquitinating enzyme (DUB) STAM-binding protein (STAMBP), a metalloprotease implicated in the progression of several cancers, including triple-negative breast cancer (TNBC), lung adenocarcinoma, and certain hematological malignancies.[1][2][3] This guide synthesizes available experimental data to highlight the context-dependent activity of this compound, offering insights into its potential applications and limitations.
Performance Summary of this compound
The inhibitory action of this compound on its target, STAMBP, demonstrates significant variability depending on the cancer cell line and the specific downstream signaling pathway being investigated. While it shows measurable activity in the context of inflammasome regulation in a leukemia cell line, its efficacy as a direct anti-proliferative agent appears limited in a triple-negative breast cancer cell line.
| Cell Line | Cancer Type | Target Pathway | Observed Effect of this compound | Efficacy |
| THP-1 | Acute Myeloid Leukemia | STAMBP-NALP7 Inflammasome | Decreased NALP7 protein levels and suppressed IL-1β release.[4][5] | Active |
| MDA-MB-231 | Triple-Negative Breast Cancer | STAMBP-RAI14 | No significant effect on cell viability or RAI14 degradation.[2] | Inactive |
| LUAD Cells | Lung Adenocarcinoma | STAMBP-EGFR | No observed effect on STAMBP-mediated deubiquitination of EGFR.[3] | Inactive |
In Vitro Inhibitory Activity
An in vitro deubiquitinase (DUB) assay was performed to quantify the direct inhibitory effect of this compound on STAMBP. The assay measured the cleavage of K63-linked di-ubiquitin by purified recombinant STAMBP.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | STAMBP | In Vitro DUB Assay (K63-linked di-Ub) | 0.33 µM | [6] |
It is noteworthy that while this compound demonstrates sub-micromolar IC50 in this biochemical assay, some studies suggest it may not be a potent inhibitor in a cellular context in a dose-dependent manner.[7] More potent and specific ubiquitin variant (UbV) inhibitors of STAMBP have been developed, reportedly far exceeding the inhibitory effects of this compound.[7]
Experimental Protocols
Cell Viability (MTT) Assay with MDA-MB-231 Cells
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of the MDA-MB-231 triple-negative breast cancer cell line.[8][9]
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently agitated for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
In Vitro Deubiquitinase (DUB) Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against STAMBP in a cell-free system.[10][11][12]
-
Reaction Setup: The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Purified recombinant STAMBP enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at room temperature.
-
Substrate Addition: The reaction is initiated by the addition of a ubiquitin substrate, such as K63-linked di-ubiquitin.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and visualized by Western blotting using an antibody specific for ubiquitin. The inhibition of DUB activity is determined by the reduction in the amount of cleaved ubiquitin monomers compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving STAMBP and the general workflow for evaluating the efficacy of this compound.
Caption: STAMBP deubiquitinates and stabilizes RAI14, promoting TNBC cell proliferation.
Caption: this compound inhibits STAMBP, leading to NALP7 degradation and reduced IL-1β release.
Caption: General experimental workflow for assessing the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BC-1471
Essential guidelines for the safe and compliant disposal of the STAMBP deubiquitinase inhibitor, BC-1471, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a potent STAMBP deubiquitinase inhibitor with anti-inflammatory properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding this compound: Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known chemical and biological properties necessitate its classification as a hazardous chemical waste. All personnel handling this compound should be thoroughly familiar with its characteristics to implement appropriate safety and disposal measures.
| Property | Value | Source |
| CAS Number | 896683-84-4 | [1][2] |
| Molecular Formula | C27H32N4O4S | |
| Molecular Weight | 508.63 g/mol | |
| Solubility | Soluble in DMSO (50 mg/mL) | |
| Storage | Short-term: -20°C (up to 1 month); Long-term: -80°C (up to 6 months) | [1] |
| Biological Activity | STAMBP deubiquitinase inhibitor, anti-inflammatory | [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is based on established guidelines for hazardous chemical waste management in a laboratory setting.[3][4][5][6][7]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound, including unused stock solutions and experimental residues, in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. Given its solubility in DMSO, a common laboratory solvent, ensure the waste container is compatible with organic solvents.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or pipette tips used with this compound, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[3]
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Biologically Active"). The accumulation start date must also be clearly marked on the label.[4]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][7] The SAA should be a secondary containment system to prevent spills from reaching drains.[4][6] Ensure containers are kept closed except when adding waste.[4][5]
-
Compatibility: Use containers made of materials compatible with the waste being collected. For this compound dissolved in DMSO, a high-density polyethylene (HDPE) or other chemically resistant plastic container is appropriate. Avoid using metal containers for acidic solutions.[5]
4. Disposal Request and Pickup:
-
Once a waste container is full or has reached the maximum accumulation time allowed by your institution (typically six to twelve months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3][7] Do not transport hazardous waste yourself.[4]
5. Decontamination of Empty Containers:
-
Empty containers that held pure this compound are considered acute hazardous waste. These containers must be triple-rinsed with a suitable solvent (such as the solvent the compound was dissolved in) before they can be disposed of as regular trash.[4][6] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, deface all labels on the container before disposal.[4][6]
This compound Disposal Workflow
Caption: Workflow for the proper segregation, collection, storage, and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS: 896683-84-4 Probechem Biochemicals [probechem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling BC-1471
Disclaimer: This document provides essential safety and logistical information for the handling of BC-1471 based on general laboratory safety principles for research chemicals of unknown toxicity. An official Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, all personnel must treat this compound as potentially hazardous and exercise extreme caution. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Overview and Immediate Safety Concerns
This compound is a STAMBP (STAM-binding protein) deubiquitinase inhibitor used for research purposes. Due to the lack of specific toxicity data, it is crucial to minimize exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. All operations should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[1][2][3][4] | Protects against splashes of this compound solutions and airborne particles of the solid compound.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3] | Prevents skin contact with the compound. Double-gloving is recommended for extended handling.[5] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[1][4] | Protects clothing and skin from contamination.[5] |
| Foot Protection | Closed-toe shoes.[1][5] | Protects feet from spills and falling objects.[5] |
Handling and Storage
This compound is typically supplied as a solid or in a solvent like Dimethyl Sulfoxide (DMSO). Handle the solid form in a fume hood to avoid inhaling dust. For solutions, be aware of the hazards associated with the solvent.
| Parameter | Guideline | Rationale |
| Handling Location | Certified Chemical Fume Hood. | Minimizes inhalation exposure to dust or vapors. |
| Weighing | Use a balance inside a fume hood or a ventilated balance enclosure. | Prevents dispersal of the powdered compound into the laboratory environment. |
| Solution Preparation | Prepare solutions in a fume hood. If using DMSO, be aware that it can facilitate skin absorption of other chemicals.[6] | Ensures containment of the compound and solvent vapors. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] Keep containers tightly sealed.[7] | Prevents degradation of the compound and accidental exposure. |
| DMSO Solution Storage | Store in glass or high-density polyethylene (HDPE) containers in a cool, dark place.[7][8][9] | DMSO is hygroscopic and can absorb moisture from the air, which can affect its properties as a solvent.[7] It can also degrade some plastics.[8] |
Spill Response Plan
In the event of a spill, remain calm and follow the appropriate procedure. Ensure a chemical spill kit is readily accessible.
Chemical Spill Workflow
References
- 1. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. twu.edu [twu.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. greenfield.com [greenfield.com]
- 7. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 8. dmsostore.com [dmsostore.com]
- 9. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
